Cerium titanate
Description
Structure
2D Structure
Properties
Molecular Formula |
CeH4O4Ti |
|---|---|
Molecular Weight |
256.01 g/mol |
IUPAC Name |
cerium(4+);titanium;tetrahydroxide |
InChI |
InChI=1S/Ce.4H2O.Ti/h;4*1H2;/q+4;;;;;/p-4 |
InChI Key |
IVDFYUQAQSKRPR-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Ti].[Ce+4] |
Origin of Product |
United States |
Synthesis Methodologies for Cerium Titanate Materials
Solution-Based Synthesis Approaches
Solution-based synthesis provides a versatile platform for producing cerium titanate, allowing for atomic-level mixing of precursors, which facilitates the formation of homogeneous, single-phase materials at lower temperatures compared to traditional solid-state reactions.
Sol-Gel Processing
The sol-gel process is a widely utilized chemical solution deposition technique for fabricating ceramic and oxide materials. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For this compound, this process typically begins with the hydrolysis and polycondensation of cerium and titanium precursors in a solvent. The resulting gel is a network of interconnected oxide particles, which upon drying and heat treatment, transforms into the desired crystalline this compound phase. This method allows for precise control over the material's final properties by adjusting synthesis parameters.
The choice of precursors is a critical factor in the sol-gel synthesis of this compound, as it influences the rates of hydrolysis and condensation, and ultimately the homogeneity of the final product. Common precursors include metal alkoxides, chlorides, nitrates, and acetates. For instance, titanium precursors like titanium (IV) isopropoxide and tetrabutyl titanate are frequently used due to their reactivity. Cerium is often introduced as cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) or cerium(III) chloride heptahydrate (CeCl₃·7H₂O).
Stoichiometry control, which is essential for forming a specific this compound phase such as CeTi₂O₆, is a key advantage of the sol-gel method. By precisely measuring the molar ratios of the cerium and titanium precursors in the initial solution, the elemental composition of the final product can be accurately determined. For example, films with specific Ce:Ti molar ratios, such as 12.5:87.5 or 20:80, have been prepared by mixing precursor sols in the desired proportions before deposition and annealing.
Table 1: Common Precursors in Sol-Gel Synthesis of this compound
| Precursor Type | Cerium Compound | Titanium Compound |
| Alkoxides | - | Titanium (IV) isopropoxide, Tetrabutyl titanate |
| Chlorides | Cerium(III) chloride heptahydrate | Titanium tetrachloride |
| Nitrates | Cerium(III) nitrate hexahydrate | - |
| Acetates | Cerium(III) acetate | - |
This table is generated based on data from multiple sources.
The pH of the precursor solution plays a crucial role in the sol-gel process, governing the hydrolysis and condensation reactions. The pH affects the charge of the metal cations and the rate of polymerization, which in turn influences the structure of the resulting gel and the final material's properties. In the synthesis of cerium-based oxides, adjusting the pH can control particle size and crystallinity. For instance, basic conditions (e.g., pH 9-10), often achieved by the dropwise addition of ammonium (B1175870) hydroxide (B78521), are known to favor a higher degree of crystallinity in the final cerium oxide product. In contrast, more acidic conditions can lead to the formation of amorphous materials. This control over the reaction pathway is critical for tailoring the material for specific applications.
Research has shown that the brannerite-type CeTi₂O₆ phase forms upon annealing at temperatures around 700 °C. researchgate.netunica.it The crystallinity of the material generally improves with increasing annealing temperature, leading to sharper and more intense peaks in X-ray diffraction (XRD) patterns. mdpi.com Higher temperatures also promote the growth of larger crystallites. mdpi.comelectrochemsci.org However, excessively high temperatures can lead to particle agglomeration and loss of porous structures. Therefore, optimizing the annealing conditions is essential for achieving the desired phase purity and morphology.
Table 2: Effect of Annealing Temperature on Cerium-Based Oxide Properties
| Annealing Temperature (°C) | Effect on Crystallinity | Effect on Crystallite Size | Resulting Phase (Example) |
| 200-600 | Increases with temp. | Increases with temp. | Cubic CeO₂ |
| 700 | Crystalline | - | Brannerite CeTi₂O₆ |
| 800 | Crystalline | - | Anatase TiO₂ (in some compositions), Cubic CeO₂ |
This table is generated based on data from multiple sources. researchgate.netmdpi.com
To introduce porosity and control the nanostructure of this compound, template-assisted sol-gel methods are employed. This approach involves adding a templating agent to the precursor sol, which is later removed to leave behind a porous structure.
Soft Templates: Polymers like polyethylene (B3416737) glycol (PEG4000) act as soft templates. In this process, the metal oxide network forms around the polymer chains. The template is then removed during the subsequent calcination step, creating pores in the material. The use of PEG4000 has been shown to successfully produce porous this compound, significantly increasing its specific surface area from 1.7 m²/g to 16.2 m²/g and enhancing its photocatalytic activity. inoe.roinoe.ro
Hard Templates: Hard templates, such as colloidal silica (B1680970) spheres, can also be used. scispace.com In this method, the precursor solution infiltrates the voids of a pre-formed template structure. After gelation and solidification of the this compound network, the silica template is selectively removed, typically by etching with a chemical agent like hydrofluoric acid or a basic solution, resulting in an inverse replica of the template's structure. This technique allows for the creation of materials with highly ordered and interconnected pore networks. scispace.comrsc.org
Hydrothermal and Solvothermal Techniques
Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, often called an autoclave. These techniques are particularly effective for synthesizing well-crystallized nanomaterials directly from solution, often without the need for a post-synthesis high-temperature calcination step.
For cerium-based oxides, these methods offer excellent control over particle size, morphology, and crystal structure by varying parameters such as reaction temperature, time, solvent type, and precursor concentration. researchgate.netmdpi.com The supercritical conditions inside the autoclave can facilitate the dissolution and recrystallization of precursors, leading to the formation of uniform, crystalline nanoparticles. researchgate.net While less commonly reported for complex oxides like this compound than for binary oxides like CeO₂, the principles of hydrothermal/solvothermal synthesis are applicable and provide a promising route for producing crystalline this compound powders with controlled characteristics. scielo.bracs.org
Green Biosynthesis Approaches
In recent years, there has been a growing interest in developing environmentally friendly synthesis methods for nanomaterials. Green biosynthesis utilizes natural resources, such as plant extracts, to mediate the chemical reactions, reducing the need for toxic chemicals and high energy consumption.
Biomass extracts, rich in phytochemicals, can act as reducing and capping agents in the synthesis of nanoparticles. Sunflower seed husk extract has been successfully used in a green biosynthesis approach to prepare this compound nanoparticles. nih.gov In this process, the extract facilitates the formation of the nanoparticles, which are then used to create novel nanocomposite photocatalysts. nih.gov The phytochemicals present in the plant extracts help to stabilize the nanoparticles, controlling their size and morphology. rsc.org A variety of plant extracts have been employed for the green synthesis of cerium oxide nanoparticles, including those from Dillenia indica, Magnolia kobus, Mellisa officinalis, and Hypericum perforatum, demonstrating the versatility of this approach. researchgate.netias.ac.in
Eco-friendly synthesis routes for this compound aim to minimize the environmental impact of the production process. The use of plant extracts as a medium for the synthesis reaction is a key feature of these green methods. mdpi.com For example, this compound nanoparticles have been prepared using an ethanolic extract of sunflower seed husk. nih.gov The process involves dissolving the cerium and titanium precursors in the extract, followed by refluxing and precipitation. This method avoids the use of harsh solvents and reducing agents commonly employed in conventional chemical synthesis. nih.gov The resulting precipitate is then annealed at a relatively low temperature of 500 °C for 3 hours to obtain the final product. nih.gov Such biogenic approaches are considered facile, economical, and produce a minimum of hazardous by-products. mdpi.commdpi.com
Solid-State Reaction Methods
Solid-state reaction is a traditional and widely used method for the synthesis of ceramic materials, including this compound. This technique involves the direct reaction of solid reactants at high temperatures.
High-Temperature Calcination Processes
High-temperature calcination is a critical step in solid-state synthesis, as it provides the necessary energy for the diffusion of ions and the formation of the desired crystalline phase. The calcination temperature has a profound effect on the crystallinity, crystal size, and phase composition of the final product. researchgate.net
The conventional mixed-oxide route for synthesizing this compound with a brannerite structure typically requires high calcination temperatures, often in the range of 1300–1350 °C. rsc.org However, such high temperatures can lead to the collapse of porous structures, reducing the specific surface area and pore volume. rsc.org In some solid-state reactions for titanates, temperatures around 1200 °C are necessary for the complete formation of the perovskite structure. imim.pl
Increasing the calcination temperature generally leads to an increase in crystallinity and crystallite size. researchgate.netmdpi.com For instance, in the synthesis of TiO₂ nanoparticles, the crystallite size was observed to increase with higher calcination temperatures. nih.gov Similarly, for cerium oxide, the crystal size increased from 15.58 nm to 23.12 nm as the calcination temperature was raised from 500 °C to 700 °C. researchgate.net However, higher temperatures can also lead to the agglomeration of particles. scispace.com The specific surface area of the material tends to decrease with increasing calcination temperature due to the growth and sintering of the crystallites. mdpi.com
The table below illustrates the effect of calcination temperature on the crystallite size of cerium oxide nanoparticles synthesized via a precipitation method. researchgate.net
| Calcination Temperature (°C) | Crystallinity (%) | Crystal Size (nm) |
|---|---|---|
| 500 | 81.1 | 15.58 |
| 600 | 82.4 | 18.25 |
| 700 | 84.5 | 23.12 |
Influence of Sintering Parameters
Sintering is a crucial step in the solid-state synthesis of this compound ceramics, profoundly influencing their microstructure and, consequently, their physical and electrical properties. The main parameters that control the outcome of the sintering process are temperature, time, and atmosphere.
Sintering Temperature: The sintering temperature directly affects the densification, grain growth, and phase purity of the ceramic. scispace.com Generally, as the sintering temperature increases, the density and average grain size of the titanate-based material also increase, up to an optimal point. scispace.comnih.gov For instance, studies on similar perovskite materials like Barium Strontium Titanate (BST) show that pure phases form at temperatures around 1000–1100 °C. Higher temperatures promote better formation of grain boundaries and can lead to a significant increase in grain size. nih.gov However, excessively high temperatures can be counterproductive, leading to abnormal grain growth or the volatilization of certain components, which can degrade the material's properties. scispace.comnih.gov For cerium-doped materials, the sintering temperature can also influence phase transformations; for example, cerium doping in alumina (B75360) has been shown to delay the transformation to α-alumina to higher temperatures. utwente.nl
Sintering Duration: The time the material is held at the peak sintering temperature also plays a role in its final characteristics. Longer sintering times generally lead to increased density, grain size, and dielectric constant, while the dielectric loss may decrease. chalcogen.ro This is attributed to the completion of densification and grain growth processes. However, similar to temperature, an extended duration can lead to exaggerated grain growth, which might not be desirable for all applications.
Sintering Atmosphere: The composition of the furnace atmosphere during sintering can significantly impact the properties of cerium-containing oxides due to the variable valence state of cerium (Ce³⁺/Ce⁴⁺). Sintering in a reducing atmosphere (like nitrogen, hydrogen, or argon mixtures) versus an oxidizing atmosphere (like air or oxygen) can alter the defect chemistry, crystal structure, and ultimately the electrical properties. utwente.nlmdpi.com For example, sintering gadolinia-doped ceria in a reducing atmosphere can lower the temperature required for densification and improve ionic conductivity by reducing the cation mismatch as Ce⁴⁺ is reduced to the larger Ce³⁺ ion. mdpi.com Conversely, sintering in an oxidizing environment typically ensures the presence of Ce⁴⁺. The choice of atmosphere is therefore a critical parameter for tuning the desired properties of this compound. matec-conferences.org
Thin Film Deposition Techniques
The fabrication of this compound thin films is essential for their integration into microelectronic devices. Various physical and chemical vapor deposition techniques are employed, each offering distinct advantages in controlling film thickness, uniformity, and crystallinity.
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique well-suited for growing high-quality, complex multicomponent oxide thin films. taylorfrancis.com In this method, a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited, in this case, this compound. The intense laser energy ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate. lmaleidykla.lt
Key parameters influencing the growth of this compound films via PLD include substrate temperature, background gas (typically oxygen) pressure, laser energy fluence, and repetition rate. lmaleidykla.ltresearchgate.net The stoichiometry of the target material can be accurately transferred to the deposited film, which is a significant advantage of PLD. lmaleidykla.lt For epitaxial growth, single-crystal substrates like SrTiO₃ are often used. mdpi.com Research on similar perovskite materials like PbTiO₃ has shown that deposition temperatures around 550 °C and oxygen pressures of about 100 mTorr are effective for achieving epitaxial films. mdpi.com The crystallinity and surface quality of the deposited films are highly dependent on these parameters. researchgate.net
Spin Coating Methodologies
Spin coating is a widely used, simple, and cost-effective solution-based method for depositing uniform thin films onto flat substrates. ossila.comscielo.org.co The process involves depositing a small amount of a precursor solution (sol) onto the center of a substrate, which is then spun at high speed. youtube.com Centrifugal forces spread the solution evenly across the substrate, and the excess is thrown off. youtube.com The solvent evaporates during and after this process, leaving a thin solid film. ossila.com
For this compound, the precursor sol is typically prepared using metal-organic compounds or salts of cerium and titanium, such as cerium nitrate and a titanium alkoxide, dissolved in a suitable solvent like ethanol. researchgate.netmdpi.com The thickness and quality of the resulting film are controlled by several parameters, including the viscosity and concentration of the precursor solution, the spin speed (RPM), acceleration, and duration of the spin cycle. ossila.comyoutube.com After deposition, the films usually require a heat treatment (annealing) at elevated temperatures (e.g., 500 °C) to remove residual organics and crystallize the this compound phase. mdpi.comresearchgate.net
Magnetron Sputtering
Magnetron sputtering is another versatile physical vapor deposition technique used for producing high-quality thin films with excellent adhesion and uniformity over large areas. mdpi.com In this process, a target of cerium and titanium (or their oxides) is bombarded with energetic ions (usually argon) in a plasma. This bombardment dislodges, or "sputters," atoms from the target, which then travel and condense onto a substrate, forming a thin film. researchgate.net
For depositing compound films like this compound, a composite Ce-Ti target can be used, or co-sputtering from separate cerium and titanium targets can be performed. Reactive sputtering, where a reactive gas like oxygen is introduced into the chamber along with the sputtering gas (argon), is commonly used to deposit oxide films directly from metallic targets. uq.edu.au Key process parameters include sputtering power, working pressure, gas flow rates, and substrate temperature. researchgate.net These parameters control the deposition rate, film stoichiometry, microstructure, and mechanical properties. uq.edu.aucityu.edu.hk
Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a chemical vapor deposition technique renowned for its ability to produce highly conformal, uniform, and pinhole-free thin films with precise, atomic-level thickness control. arxiv.org ALD is based on sequential, self-limiting surface reactions. Precursor gases are introduced into the reactor one at a time, separated by purging steps with an inert gas. arxiv.orgresearchgate.net
For a binary oxide like this compound, the process would involve alternating pulses of a cerium precursor (e.g., Ce(thd)₄), a titanium precursor, and an oxidant (e.g., ozone or water). arxiv.org The self-limiting nature of the surface reactions ensures that film growth is one monolayer (or a fraction of a monolayer) per cycle, allowing for exceptional control over the film's thickness and composition. researchgate.net ALD can be performed at relatively low temperatures, which is advantageous for temperature-sensitive substrates. arxiv.org The technique is particularly suitable for applications requiring uniform coatings on complex, three-dimensional structures.
Fabrication of Composite and Nanocomposite Architectures
To enhance the functional properties of this compound or to introduce new functionalities, it is often incorporated into composite and nanocomposite structures. These architectures combine this compound with other materials, such as polymers, carbon-based materials, or other metal oxides. nih.govipn.mxresearchgate.net
One approach involves the green synthesis of this compound nanoparticles (NPs) which are then integrated with a biopolymer matrix. For example, a novel nanocomposite photocatalyst has been synthesized by cross-linking Ce-Ti NPs with cellulose (B213188) fibers extracted from sunflower seed husks. nih.gov In this method, the crystallinity of the nanocomposite was found to increase with higher molar ratios of the Ce-Ti NPs. nih.gov
Another strategy is the fabrication of magnetic composites for applications like environmental remediation, where easy separation of the material after use is desired. ipn.mx A magnetic Ce-MOF@Fe₃O₄@activated carbon composite has been developed for dye removal. ipn.mx This involves a multi-step synthesis where a magnetite-activated carbon composite is first prepared, followed by the growth of a cerium-based metal-organic framework (MOF) on its surface. Such composites benefit from the high adsorption capacity of the Ce-MOF and activated carbon, as well as the magnetic separability provided by the magnetite (Fe₃O₄) core. ipn.mx
Nanosized composites of cerium and titanium oxides have also been doped with noble metals like silver to enhance their photocatalytic and biological activities. mdpi.comresearchgate.net These composites are often synthesized via chemical methods like co-precipitation, where salts of cerium, titanium, and silver are precipitated together to form a homogeneous nanocomposite powder. mdpi.comresearchgate.net The properties of these nanocomposites are heavily influenced by the synthesis method and the concentration of the dopant. mdpi.com
Integration with Fibrous Materials (e.g., cellulose fibers)
The incorporation of this compound into fibrous materials, particularly natural polymers like cellulose, has garnered significant attention. This approach leverages the structural support and high surface area of fibers to create robust composite materials.
One notable method involves a green biosynthesis approach using cellulose fibers extracted from sources like sunflower seed husks. In this process, this compound nanoparticles are synthesized and then integrated with the cellulose fibers through a cross-linking reaction. This technique has been used to prepare novel nanocomposite photocatalysts. Characterization of these materials has shown that the degree of crystallinity of the nanocomposites can be enhanced by increasing the molar ratios of the this compound nanoparticles. unesp.br
Another effective technique is the use of biotemplates, such as short flax fibers, for the synthesis of fibrous Ti/Ce oxides. This method involves the hydrothermal impregnation of the flax fibers with a solution containing titanium and cerium precursors. Subsequent calcination at elevated temperatures (e.g., 600 °C) removes the organic template, leaving behind a fibrous structure of Ti/Ce oxides. This approach yields materials with improved adsorption and photocatalytic properties compared to pure TiO2. researchgate.net
The table below summarizes key findings from research on the synthesis of this compound composites with fibrous materials.
| Fibrous Material | Synthesis Method | Key Findings |
| Cellulose Fibers (from sunflower seed husk) | Green biosynthesis and cross-linking | Successfully prepared Ce-Ti/Cf nanocomposites with enhanced crystallinity at higher Ce-Ti nanoparticle ratios. unesp.br |
| Short Flax Fibers | Hydrothermal impregnation and calcination | Produced fibrous Ti/Ce oxides with enhanced adsorption and photocatalytic activity for dye decomposition. researchgate.net |
Incorporating Metal Oxides and Carbon-Based Materials
To further enhance the properties of this compound, researchers have explored its integration with other inorganic materials, such as different metal oxides and various forms of carbon.
Metal Oxide Composites:
The combination of this compound with other metal oxides aims to create heterojunctions that can improve charge separation and enhance photocatalytic or electronic properties. While direct synthesis of this compound with other metal oxides is an area of ongoing research, studies on ceria-titania (CeO₂-TiO₂) systems provide valuable insights. For instance, composites of cerium oxide with zinc oxide (ZnO) have been prepared using a one-pot hydrothermal technique. mdpi.com This method results in cerium oxide nanoparticle-decorated zinc oxide, where the cerium dopant can trap electrons and create surface defects, leading to improved photodegradation performance. mdpi.com Similarly, copper oxide (CuO) has been supported on CeO₂-TiO₂ systems. Structural analysis of these materials revealed that the presence of cerium influences the crystallite size of TiO₂ and the local structure around the cerium atoms. unesp.br
Carbon-Based Material Composites:
Incorporating carbon-based materials like graphene and carbon nanotubes (CNTs) into a this compound matrix can significantly improve electrical conductivity and provide a high-surface-area support. Synthesis of cerium oxide-graphene oxide composites has been achieved through methods like simple sonochemical routes and hydrothermal techniques. researchgate.netgoogle.com These processes facilitate the decoration of graphene sheets with cerium oxide nanoparticles, which can prevent the aggregation of the nanoparticles and enhance electrochemical performance due to synergistic effects. researchgate.net
Similarly, carbon nanotube/cerium oxide composites have been prepared via one-pot hydrothermal reactions. This method allows for the growth of cerium oxide nanoparticles on the CNT support structure. nih.govresearchgate.net The resulting composites have shown promising capacitive behavior and a long cycle life in electrochemical applications. nih.gov
The following table details research findings on the synthesis of composites containing cerium-titanium oxides and other materials.
| Incorporated Material | Synthesis Method | Key Research Findings |
| Zinc Oxide (ZnO) | One-pot hydrothermal technique | Formation of CeO₂/ZnO heterojunctions that obstruct charge recombination and improve photocatalytic degradation. mdpi.com |
| Copper Oxide (CuO) | Impregnation on CeO₂-TiO₂ support | Presence of cerium affects TiO₂ crystallite size; composite shows better performance in methanol (B129727) dehydrogenation. unesp.br |
| Graphene Oxide (GO) | Sonochemical and hydrothermal routes | Graphene oxide prevents aggregation of cerium dioxide nanoparticles and enhances electrochemical performance through synergism. researchgate.net |
| Carbon Nanotubes (CNTs) | One-pot hydrothermal reaction | Resulting composite displays pronounced capacitive behavior, high energy density, and long cycle life. nih.govresearchgate.net |
Structural Elucidation and Characterization Techniques
X-ray Diffraction (XRD) and Rietveld Refinement
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides information on phase composition, crystal structure, and lattice parameters. wikipedia.orgias.ac.in Rietveld refinement is a powerful method used in conjunction with XRD to refine a theoretical crystal structure model against the measured diffraction pattern, allowing for precise determination of structural details. wikipedia.orgias.ac.inacs.org
XRD analysis is crucial for identifying the specific crystalline phases present in a cerium titanate sample. Depending on the synthesis conditions and stoichiometry, this compound can form several distinct crystal structures.
Pyrochlore (B1171951) Structure: A cubic pyrochlore phase, Ce₂Ti₂O₇, has been synthesized using methods like sol-gel preparation. rsc.orgrsc.org This structure belongs to the cubic crystal system with the Fd-3m space group. rsc.orgresearchgate.net The diffraction peaks for this phase are well-indexed to those of similar pyrochlore compounds like Sm₂Ti₂O₇. rsc.org
Brannerite Structure: Another common phase is the brannerite-type structure with the chemical formula CeTi₂O₆. researchgate.netrsc.org This compound crystallizes in the monoclinic system with the C2/m space group. rsc.org Synthesis of this phase can sometimes result in the formation of minor secondary phases, such as anatase TiO₂ and CeO₂. researchgate.net
Perovskite-Like Layered Structure: A perovskite-like layer-structured (PLS) Ce₂Ti₂O₇ has also been prepared via solid-state reaction. researchgate.net This monoclinic phase is reported to be isostructural with La₂Ti₂O₇. researchgate.net
The identification of these phases is accomplished by comparing the positions and relative intensities of the diffraction peaks in the experimental XRD pattern with reference patterns from databases like the International Centre for Diffraction Data (ICDD).
Rietveld refinement of XRD data allows for the precise calculation of lattice parameters and unit cell dimensions. ias.ac.inmdpi.com These parameters are fundamental to describing the crystal structure and can be influenced by factors such as defects and stoichiometry.
For the cubic pyrochlore structure of Ce₂₋ₓTi₂O₇, Rietveld analysis has yielded specific lattice parameters. For instance, one study reported a lattice parameter a of 10.2116(2) Å and a unit cell volume V of 1064.845(27) ų. rsc.orgresearchgate.net However, discrepancies between calculated and experimental intensities in the diffraction pattern can suggest the presence of lattice distortions or defects, such as cerium vacancies or anti-site defects where Ti ions occupy Ce sites. rsc.orgresearchgate.net Investigations into the brannerite structure of Ce₀.₉₇₅Ti₂O₅.₉₅ using high-resolution neutron diffraction data combined with Rietveld analysis have confirmed the presence of both cerium and oxygen vacancies. rsc.org
Below is a table summarizing the crystallographic data for different this compound phases.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|
| Ce₂Ti₂O₇ (Pyrochlore) | Cubic | Fd-3m | a = 10.2116(2) | rsc.orgresearchgate.net |
| CeTi₂O₆ (Brannerite) | Monoclinic | C2/m | Not specified | rsc.org |
| Ce₂Ti₂O₇ (Perovskite-Like) | Monoclinic | Not specified | Not specified | researchgate.net |
The degree of crystallinity and the formation of specific crystal structures are highly dependent on the synthesis method and thermal treatment conditions. rsc.org Sol-gel methods, for example, can produce Ce-brannerite at temperatures as low as 600 °C, resulting in crystallite sizes of approximately 30–40 nm after calcination at 800 °C. rsc.org In contrast, forming thermodynamically stable CeTi₂O₆ brannerite from the constituent binary oxides via a mixed-oxide route typically requires much higher calcination temperatures, often exceeding 1351 °C. rsc.org
The crystallinity of the final product can be influenced by various synthesis parameters. For instance, in nanocomposites, the degree of crystallinity has been observed to increase with higher molar ratios of this compound nanoparticles. researchgate.net The sharpness of the peaks in an XRD pattern is a qualitative indicator of the degree of crystallinity; sharp, well-defined peaks suggest a highly crystalline material, while broad peaks can indicate smaller crystallite sizes or amorphous content. rsc.orgscirp.org The formation of the crystalline phase can be observed even at lower firing temperatures using techniques like far-infrared spectroscopy, which can be more sensitive than XRD at the beginning of the crystallization process. researchgate.netunica.it
Microscopic and Spectroscopic Investigations
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and microstructure of materials at high magnification. ceriumlabs.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), it becomes a powerful tool for elemental analysis. ceriumlabs.comnih.gov While SEM provides images of the material's surface, EDX analyzes the X-rays emitted from the sample when bombarded by the electron beam, generating a spectrum that reveals the elemental composition of the analyzed area. ceriumlabs.comresearchgate.net
In the study of this compound and related materials, SEM-EDX is routinely used to confirm the morphology and the presence of the constituent elements (Cerium, Titanium, and Oxygen). journalcps.comresearchgate.net This combined analysis ensures that the desired elemental composition is present and provides insight into its distribution within the sample's microstructure. journalcps.comresearchgate.net
The surface morphology of this compound is significantly influenced by the synthesis method and subsequent processing conditions. SEM analysis reveals a wide range of microstructures.
Nanoparticles: Materials synthesized via methods like sol-gel or precipitation can form nanoparticles, which may appear as spherical particles or agglomerates. scielo.br
Porous Structures: The use of template agents, such as cetyltrimethyl ammonium (B1175870) bromide (CTAB), during sol-gel synthesis can lead to the formation of porous this compound structures. researchgate.net
Dense and Uniform Films: Thin films of related materials deposited via sputtering can exhibit different morphologies depending on the deposition time. For example, a 3-hour deposition can result in a dense, uniform, and polycrystalline surface with a granular microstructure. uitm.edu.my
Irregular Morphologies: Shorter or longer deposition times for sputtered films can produce less uniform surfaces, including porous, "snow-flake" shaped particles or films with agglomerates and non-uniform areas. uitm.edu.my
The table below summarizes various observed morphologies for cerium-titanate-based materials.
| Material Type | Synthesis/Deposition Method | Observed Morphology | Reference |
|---|---|---|---|
| This compound Nanoparticles | Sol-gel with CTAB template | Porous structures | researchgate.net |
| Cerium Oxide Nanoparticles | Precipitation | Agglomerated spherical particles | scielo.br |
| Barium Strontium Titanate Thin Film | Sputtering (2 hours) | Porous, snow flake-shaped particles | uitm.edu.my |
| Barium Strontium Titanate Thin Film | Sputtering (3 hours) | Dense, uniform, granular microstructure | uitm.edu.my |
| Barium Strontium Titanate Thin Film | Sputtering (4 hours) | Agglomerates and non-uniform areas | uitm.edu.my |
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
Elemental Composition and Distribution
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique frequently coupled with scanning electron microscopy (SEM) to determine the elemental makeup of this compound. wikipedia.orgceriumlabs.com This method relies on the principle that each element emits a unique set of characteristic X-rays when excited by a high-energy electron beam. wikipedia.orgyoutube.com By analyzing the energy and intensity of these emitted X-rays, EDS can provide both qualitative and quantitative information about the elements present in the sample. youtube.com
In the analysis of this compound, EDS spectra confirm the presence of cerium (Ce), titanium (Ti), and oxygen (O) as the primary constituent elements. journalcps.com The technique can be used to create elemental maps, which visually display the spatial distribution of each element across the sample's surface. ceriumlabs.comresearchgate.net For cerium-doped titanium dioxide particles, EDS analysis shows that titanium, as the matrix material, is distributed evenly on the particle surface, alongside the presence of cerium. researchgate.net This mapping capability is crucial for assessing the homogeneity of the compound and identifying any potential phase segregation or impurities. researchgate.netnih.gov For instance, in this compound cellulose (B213188) fiber nanocomposites, EDS analysis has been used to confirm the primary composition of oxygen, titanium, carbon, and a smaller amount of cerium. nih.gov
| Element | Typical Role in this compound | Information Provided by EDS |
|---|---|---|
| Cerium (Ce) | Primary Cation | Presence, concentration, and spatial distribution. journalcps.comresearchgate.net |
| Titanium (Ti) | Primary Cation | Presence, concentration, and spatial distribution. journalcps.comresearchgate.net |
| Oxygen (O) | Anion | Presence and stoichiometric ratio relative to cations. journalcps.com |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for visualizing the morphology and crystal structure of this compound at the nanoscale. ceric-eric.eunih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, creating an image based on the interaction of the electrons with the material. ceric-eric.eu This technique allows for the direct observation of features such as grain size, shape, and the presence of any secondary phases or defects. researchgate.netcas.cn
HRTEM pushes the resolution limits further, enabling the visualization of the material's atomic lattice. ceric-eric.euoup.com This capability is crucial for identifying the crystallographic structure, observing lattice fringes, and characterizing interfaces and grain boundaries in detail. cas.cnsemanticscholar.org For instance, HRTEM has been used to study the microstructural effects of cerium oxide nanoparticles, revealing truncated octahedron shapes and uniform size distribution. oup.com In studies of cerium dioxide fiber membranes, TEM images have shown a fibrous structure with fiber diameters around 100 nm, while HRTEM can reveal the distinct lattice spacings corresponding to specific crystal planes. researchgate.netresearchgate.net
At the nanoscale, TEM and HRTEM provide critical insights into the structural integrity and morphology of this compound materials. These techniques are used to analyze the "building blocks" of powders, which are often composed of nanoscale particles, typically in the range of 20-30 nm. rsc.org Analysis of TEM images can reveal the morphology of these materials, such as the rod-like structures observed in some titanate compounds. semanticscholar.org
HRTEM, in conjunction with selected area electron diffraction (SAED), can confirm the crystallinity and phase of these nanostructures. semanticscholar.org By resolving the atomic planes, HRTEM can identify the lattice fringes, and the spacing between these fringes can be measured to identify the specific crystallographic planes, confirming the material's crystal structure. oup.comsemanticscholar.org This level of detail is essential for understanding how synthesis conditions affect the final structure and for correlating the material's nanoscale features with its macroscopic properties.
Vibrational Spectroscopy
Vibrational spectroscopy techniques are non-destructive methods that probe the vibrational modes of atoms and molecules within a material. These techniques are highly sensitive to the local chemical environment, bonding, and crystal structure, providing valuable information about this compound.
Raman spectroscopy is a powerful technique for investigating the local structure and crystalline phases of this compound. The method involves inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the material. These vibrational modes are sensitive to the symmetry of the crystal lattice and the nature of the chemical bonds.
For titanate structures, Raman spectra typically show characteristic bands corresponding to the vibrations of TiO₆ octahedra. researchgate.net In cerium-containing oxides like ceria (CeO₂), a strong peak around 466 cm⁻¹ is characteristic of the F₂g vibrational mode of the fluorite structure, which is sensitive to any disruption in the oxygen sublattice symmetry. mdpi.com The presence of oxygen vacancies, which can be induced by doping or dimensional effects, often results in the appearance of a broad peak at approximately 600 cm⁻¹. researchgate.net The intensity ratio of these peaks can serve as an indicator of the relative oxygen vacancy concentration. researchgate.net In the study of arsenate sorption on cerium oxide, Raman spectra were predicted to show diagnostic As-O stretching modes between 387–521 cm⁻¹. rsc.org
| Raman Shift (cm⁻¹) | Assignment | Structural Information |
|---|---|---|
| ~280, 448, 662, 700, 913 | Characteristic titanate structure vibrations | Confirms the presence of the titanate framework. researchgate.net |
| ~466 | F₂g mode of Ce-O₈ vibrations in ceria-like structures | Indicates the fluorite-type cubic structure of CeO₂. mdpi.com |
| ~600 | Defect-induced (D) mode | Associated with oxygen vacancies due to Ce³⁺ ions. researchgate.net |
Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the chemical bonds within a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of those bonds. ceriumlabs.com The resulting FTIR spectrum acts as a molecular "fingerprint," allowing for the identification of functional groups and the characterization of bonding environments. ceriumlabs.comsemanticscholar.org
In the context of this compound and related materials, FTIR is particularly useful for identifying the characteristic vibrations of metal-oxygen bonds. researchgate.net The absorption bands in the lower frequency region (typically below 1000 cm⁻¹) are associated with these vibrations. For instance, a broad absorption peak around 668 cm⁻¹ is attributed to the bending vibration of the Ti-O bond, while absorption near 510 cm⁻¹ corresponds to Ti-O-Ti stretching vibrations. researchgate.net The presence of cerium is often indicated by peaks related to Ce-O stretching vibrations. researchgate.netnih.gov FTIR analysis has been used to confirm the chemical composition of cerium oxide nanoparticles, where peaks at 3,300 and 1,500 cm⁻¹ suggested the presence of hydroxides and carbonates from the synthesis process. frontiersin.org Studies on cerium-doped barium titanate have shown a strong absorption peak between 484 cm⁻¹ and 487 cm⁻¹, which is influenced by the cerium concentration. journalcps.com
| Wavenumber (cm⁻¹) | Assignment | Bonding Information |
|---|---|---|
| ~668 | Ti-O bending vibration | Indicates the presence of titanium-oxygen bonds. researchgate.net |
| ~541 | Ce-O-Ce vibration | Confirms the presence of cerium-oxygen bonds. researchgate.net |
| ~510 | Ti-O-Ti stretching vibration | Relates to the interconnected titania network. researchgate.net |
| 400 - 858 | Stretching vibrations of Ti-O band | Characteristic for barium titanate (BTO) structures. researchgate.net |
Far Infrared (Far-IR) spectroscopy extends the spectral range of FTIR to lower frequencies (typically below 400 cm⁻¹), a region that is particularly sensitive to lattice vibrations and the formation of crystalline phases in inorganic materials like this compound. researchgate.net This technique is a powerful tool for monitoring the crystallization process, especially in thin films and at lower annealing temperatures where other methods like X-ray diffraction (XRD) may not be sensitive enough. researchgate.net
The analysis of Far-IR spectra can reveal the evolution of the material's structure as it transforms from an amorphous state to a crystalline one. As this compound films are annealed, the development of specific absorption bands in the Far-IR region signals the formation of the crystalline CeTi₂O₆ phase. researchgate.net This technique allows researchers to track the onset of crystallization and understand how parameters such as temperature and composition influence the final phase purity and structure of the material. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical states of materials. ceriumlabs.com The method involves irradiating a sample with an X-ray beam, which causes the ejection of core-level electrons. ceriumlabs.com By measuring the kinetic energy and quantity of these ejected electrons, one can identify the elements present on the surface (typically the top 20-50 Å) and their oxidation states. ceriumlabs.com
X-ray Absorption Near-Edge Structure (XANES) is a type of X-ray absorption spectroscopy that provides information on the electronic structure, oxidation state, and local geometry of a specific absorbing atom. uu.nltaylorandfrancis.com In this technique, a core electron is excited to an empty state by absorbing a photon. uu.nl The energy at which a sharp rise in absorption occurs is called the absorption edge, and it corresponds to the binding energy of the core-level electron. uu.nl The features in the XANES region, which spans about 50 eV above the absorption edge, are sensitive to the formal oxidation state and coordination environment of the absorbing atom. taylorandfrancis.comxrayabsorption.org
A critical application of XPS in the study of cerium-containing compounds, including this compound, is the determination of the cerium oxidation state, specifically the ratio of Ce³⁺ to Ce⁴⁺ ions. researchgate.netresearchgate.net The Ce 3d core level spectrum is complex due to final-state effects, including hybridization between the cerium 4f level and the oxygen 2p level. researchgate.net A detailed analysis of the Ce 3d spectrum allows for the deconvolution of peaks corresponding to both Ce³⁺ and Ce⁴⁺ states. researchgate.netrsc.org
For Ce⁴⁺ compounds, the Ce 3d spectrum is characterized by six peaks (three pairs of spin-orbit doublets), often labeled V, V″, V‴, U, U″, and U‴. rsc.org These correspond to different 4f configurations in the final state after photoemission. researchgate.net For Ce³⁺ compounds, the spectrum typically shows four peaks (two pairs of spin-orbit doublets), labeled V₀, V′, U₀, and U′. rsc.org
Research on mixed cerium-titanium oxides has utilized this method to confirm the presence of mixed oxidation states. researchgate.net For example, an XPS study of a Ce₂Ti₂O₇ compound revealed photoemission spectra with components attributed to both Ce(III) and Ce(IV) species. researchgate.net Similarly, XPS analysis of CaCeTi₂O₇ ceramics fabricated in an oxygen atmosphere showed the presence of both 36 at. % Ce³⁺ and 64 at. % Ce⁴⁺ on the surface. researchgate.net In contrast, the related compound CaCe₀.₉Ti₂O₆.₈, prepared in air, exhibited a different surface distribution of 63 at. % Ce³⁺ and 37 at. % Ce⁴⁺. researchgate.net
| Compound | Synthesis Condition | Ce³⁺ (at. %) | Ce⁴⁺ (at. %) |
| CaCe₀.₉Ti₂O₆.₈ | 300 MPa, 1400°C in air | 63 | 37 |
| CaCeTi₂O₇ | 300 MPa, 1300°C in oxygen | 36 | 64 |
This table presents data on the surface atomic percentage of cerium oxidation states as determined by XPS analysis. researchgate.net
XANES is also a powerful tool for determining oxidation states. The energy position of the absorption edge is known to shift to higher energy with an increased oxidation state. xrayabsorption.orgmdpi.com The shape and features of the XANES spectrum, particularly the "white line" intensity for L-edges, are also characteristic of the valence state, allowing for the differentiation between Ce³⁺ and Ce⁴⁺ in materials like this compound. researchgate.net
For instance, XPS studies on calcium this compound ceramics have shown that upon exposure to environmental conditions, calcium and/or cerium carbonates can form on the surface of the material. researchgate.net This indicates a surface reactivity that could potentially lead to material degradation. researchgate.net The ability of XPS to detect such surface modifications is crucial for understanding the stability and long-term performance of these materials. researchgate.net
Theoretical and Computational Investigations of Cerium Titanate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the properties of cerium-based oxides. By solving the quantum mechanical equations that describe the behavior of electrons in the material, DFT can predict a wide range of characteristics, from electronic band structures to the energetics of defect formation. For complex materials like cerium titanate, where the interplay between Ce 4f, Ti 3d, and O 2p electrons is critical, DFT calculations, often corrected for on-site Coulomb interactions (DFT+U), provide essential details that are difficult to obtain experimentally. banglajol.infochalmers.se
DFT calculations are instrumental in elucidating the electronic structure of this compound, which is fundamental to its optical and electrical properties.
Band structure analysis reveals the arrangement of electron energy levels and determines the material's conductivity and optical absorption characteristics. For layered this compound with the formula Ce₂Ti₂O₇, DFT calculations using the GGA+U approach predict an insulating ground state. researchgate.net The calculated band gap for this compound is approximately 2.00 eV. researchgate.net This value indicates that Ce₂Ti₂O₇ can absorb light in the visible spectrum. In related systems, such as cerium-doped barium titanate (BaTiO₃), the electronic band structure shows a direct band gap. researchgate.net The presence of Ce 4f states is a defining feature of cerium-containing oxides; in reduced ceria (CeO₂₋ₓ), these states appear within the primary band gap, effectively reducing it from approximately 6 eV to 3 eV. arxiv.org
Table 1: Calculated Band Gaps for this compound and Related Compounds
| Compound | Calculation Method | Calculated Band Gap (eV) | Reference |
|---|---|---|---|
| Ce₂Ti₂O₇ | GGA+U | 2.00 | researchgate.net |
| Ce-doped BaTiO₃ | DFT | Direct Band Gap | researchgate.net |
| CeO₂ (reduced) | - | ~3.0 | arxiv.org |
This table presents data from theoretical calculations and experimental observations on this compound and related oxide systems to illustrate the electronic band gap characteristics.
Partial Density of States (PDOS) analysis decomposes the total electronic density of states into contributions from individual atoms and their orbitals, offering a deeper understanding of chemical bonding and electronic interactions. chalmers.seglobalsino.com For Ce₂Ti₂O₇, PDOS analysis reveals that the valence band region, located between -5.0 and 0 eV, is primarily composed of O 2p orbitals. researchgate.net The conduction band is formed by a combination of Ti 3d orbitals and strongly localized Ce 4f levels. researchgate.net This orbital arrangement is a common feature in titanate perovskites. researchgate.netresearchgate.net For instance, in cerium-doped BaTiO₃, the valence band is also dominated by the 2p orbitals of oxygen atoms, while the conduction band is mainly formed by the 3d orbitals of titanium atoms. researchgate.net The presence of Ce 4f states near the conduction band minimum is critical, as they can act as charge-trapping sites, influencing the material's photocatalytic activity. researchgate.net
DFT is extensively used to model the defect chemistry of materials, providing insights into the formation and stability of point defects that control many of their properties. While detailed studies specifically on this compound are limited, research on the constituent oxide, ceria (CeO₂), and doped titanates provides a strong basis for understanding these phenomena. nih.govtu-darmstadt.dersc.org
The formation energy of a defect is the energy required to create it in a perfect crystal lattice. Lower formation energies indicate a higher likelihood of that defect occurring. In ceria, which is known for its ability to form oxygen vacancies, the formation energy for these defects is a key parameter. nih.gov Theoretical calculations place the formation energy of a neutral oxygen vacancy in bulk ceria at approximately 3.1-3.3 eV and up to 4.2 ± 0.3 eV, depending on the computational method. arxiv.orgnih.gov Cation vacancies are generally less favorable. The formation energy for cerium vacancies in CeO₂ is significantly higher, estimated to be in the range of 5 to 10 eV. osti.gov This high formation energy indicates that cerium vacancies are much less common than oxygen vacancies under typical conditions. osti.govsoton.ac.uk
Table 2: Calculated Defect Formation Energies in Cerium Dioxide (CeO₂) as a Reference System
| Defect Type | Formation Energy (eV) | Reference |
|---|---|---|
| Oxygen Vacancy (Vₒ) | 3.1 - 4.2 | arxiv.orgnih.gov |
| Cerium Vacancy (VCe) | 5 - 10 | osti.gov |
This table provides theoretical formation energies for key point defects in cerium dioxide, which serves as an important model system for understanding defect chemistry in cerium-containing oxides.
Introducing dopants into the this compound lattice can significantly alter its defect chemistry. DFT calculations show that doping can stabilize certain defect configurations and lower their formation energies. For example, doping ceria with lower-valent cations like Lanthanum (La³⁺) reduces the formation energy of oxygen vacancies. ucc.ie This occurs because the creation of oxygen vacancies helps to compensate for the charge imbalance introduced by the dopant. Similarly, doping CeO₂ with tetravalent atoms such as Zr, Ti, or Sn has been found to reduce the oxygen vacancy formation energy. chemrxiv.org
In titanate systems, cerium itself can act as a dopant. When Ce³⁺ substitutes for a divalent cation like Ba²⁺ in BaTiO₃, oxygen vacancies are induced to maintain charge neutrality. rsc.org Conversely, if cerium substitutes for Ti⁴⁺, the defect compensation mechanism can be more complex, potentially involving the creation of cation vacancies to balance the charge, which can limit the diffusion of oxygen vacancies. researchgate.net These computational findings demonstrate that doping is a powerful strategy to engineer the defect concentrations and, consequently, the ionic and electronic properties of this compound. rsc.orgresearchgate.net
Structural Optimization and Stability Prediction
Computational methods, particularly those based on Density Functional Theory (DFT), are crucial for predicting the most stable crystal structures of this compound and related phases. numberanalytics.comosti.gov These first-principles calculations help determine the thermodynamic viability of different structural configurations by calculating their total energies. researchgate.net For a material to be considered thermodynamically stable, it must have a lower energy than any combination of competing phases. osti.gov
DFT calculations have been employed to study various this compound systems. For example, in studies of cerium-doped zirconium titanate (ZrTiO4), DFT calculations confirmed that cerium ions can be incorporated into the host lattice by substituting cationic sites, which progressively alters the cell parameters. unito.it These theoretical models are validated by comparing the calculated lattice parameters with experimental X-ray diffraction (XRD) data, showing good agreement. unito.it
For this compound itself, research has identified several stable or metastable phases, including the brannerite (CeTi₂O₆) and pyrochlore (B1171951) (Ce₂Ti₂O₇) structures. researchgate.netbohrium.comrsc.org The brannerite CeTi₂O₆ phase, for instance, has been identified in thin films annealed at 700 °C through a combination of XRD and Rietveld analysis. researchgate.net Thermodynamic data indicates that CeTi₂O₆ brannerite is an entropy-stabilized material, with a positive free energy of formation from its constituent oxides at room temperature, suggesting that high temperatures are needed to form it from a simple mixture of oxides. rsc.org
More advanced computational techniques are used to explore the vast landscape of possible atomic configurations, especially for nanostructures. nih.gov Methods combining global-optimization techniques, like basin-hopping, with high-dimensional neural network potentials (NNPs) trained on DFT data can efficiently search for the most stable structures of cerium oxide nanoclusters. nih.gov This approach has successfully identified stable, pyramid-like global minimum structures for cerium oxide nanoclusters of specific stoichiometries. nih.gov Such computational screening is vital for designing new materials with desired stability for specific applications. oaepublish.comresearchgate.net
| Computational Method | System Studied | Key Findings | References |
| Density Functional Theory (DFT) | Ce-doped ZrTiO₄ | Confirmed dissolution of Ce ions into the titanate matrix and alteration of cell parameters. | unito.it |
| DFT + Rietveld Analysis | CeTi₂O₆ Thin Films | Identified the formation of the brannerite CeTi₂O₆ phase upon annealing at 700 °C. | researchgate.net |
| Basin-Hopping & Neural Network Potential | Ce₁₄Oₓ Nanoclusters | Predicted stable, pyramid-like global minimum structures. | nih.gov |
| Thermodynamic Modeling | CeTi₂O₆ Brannerite | Determined it to be an entropy-stabilized phase with a positive free energy of formation at 298.15 K. | rsc.org |
Simulation of Spectroscopic Responses (e.g., Vibrational Frequencies)
Computational simulations are highly effective in predicting and interpreting the spectroscopic signatures of materials, such as their vibrational frequencies observed in Raman and infrared (IR) spectroscopy. acs.org By calculating these responses from first principles, researchers can assign specific spectral features to distinct atomic vibrations, surface structures, or defect sites. acs.orgaip.org
For cerium-based oxides, DFT calculations have been extensively used to simulate Raman spectra. acs.org Studies on ceria (CeO₂) have shown that the main Raman peak around 465 cm⁻¹ corresponds to the F₂g mode of the fluorite crystal structure. researchgate.netnih.gov Theoretical models can also predict the vibrational bands associated with the presence of oxygen defects and reduced Ce³⁺ ions, which typically appear in the 480–600 cm⁻¹ region. acs.org
A significant challenge in the computational spectroscopy of cerium oxides has been the accurate prediction of vibrational frequencies, especially for molecules adsorbed onto the surface. The adsorption of carbon monoxide (CO) is often used as a probe to characterize catalyst surfaces. aip.org Numerous theoretical studies have shown that standard DFT approaches, such as the GGA+U method, often fail to provide reliable CO vibrational frequencies. aip.org However, good agreement with experimental data can be achieved using more advanced hybrid DFT functionals like HSE06. aip.org The discrepancy arises from the difficulty in accurately describing the electronic donation and back-donation effects between the CO molecule and the ceria surface. aip.org
These high-level calculations can provide a consistent description of experimental spectra, allowing for the definitive assignment of vibrational bands on different crystal surfaces and the identification of features related to oxygen vacancies. aip.org For instance, DFT-simulated Raman spectra have been used to help distinguish between different this compound phases, such as CeTi₂O₆ and Ce₂Ti₂O₇. icm.edu.pl
| System | Computational Method | Predicted Spectroscopic Feature | Significance | References |
| Polycrystalline Ceria (CeO₂) | DFT | Raman peak at ~465 cm⁻¹ (F₂g mode). | Confirms the fluorite structure. | researchgate.netnih.gov |
| Reduced Ceria (CeO₂-x) | DFT | Vibrational bands in the 480–600 cm⁻¹ region. | Signature of oxygen defects and Ce³⁺ ions. | acs.org |
| CO on Ceria Surfaces | DFT (PBE+U vs. HSE06) | Scaled CO stretching vibrational frequencies. | Showed HSE06 provides better agreement with experiments than PBE+U for predicting vibrational shifts. | aip.org |
| CeTi₂O₆ | DFT | Simulated Raman spectra. | Aids in phase identification and differentiation from other titanates and oxides. | icm.edu.pl |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) is a powerful computational simulation technique used to model the physical movements of atoms and molecules over time. researchgate.net By calculating the forces between particles and integrating Newton's laws of motion, MD simulations provide a detailed, atomistic view of the dynamic behavior of materials, such as atomic vibrations, diffusion, and structural phase transitions. nih.gov
In the context of cerium-based oxides, MD simulations have been used to investigate a range of dynamic phenomena. For instance, simulations have been employed to study oxygen ion diffusivity in pure and doped ceria, which is critical for applications in solid oxide fuel cells. researchgate.net Other MD studies have simulated the process of nanopore formation in single-crystal CeO₂ when irradiated with high-energy ions, revealing that pores form and equilibrate within picoseconds. mdpi.com
A significant advancement in this area is the use of reactive MD simulations employing neural network potentials (NNPs). nih.govnih.gov These potentials are trained on extensive datasets from DFT calculations, allowing them to model chemical reactions and bond breaking/formation with the accuracy of quantum mechanics but at a fraction of the computational cost. nih.govnih.gov This approach enables simulations of larger systems over longer timescales (nanoseconds), which is essential for studying complex dynamic processes. nih.gov
A key example is the investigation of the water/ceria interface, which is fundamental to catalysis. nih.gov Reactive MD simulations have been used to examine the structural properties and dynamic behavior of this interface in detail, including the complex mechanisms of proton and hydroxide (B78521) ion transfer (hopping events) along the surface. nih.gov These simulations can quantitatively analyze the coupling between these hopping events, vibrational motions, and the hydrogen bond network at the interface, revealing insights into ion transport phenomena that are crucial for understanding the material's catalytic activity. nih.gov Similar MD and DFT methods have been applied to understand the adhesion mechanisms of coatings on surfaces modified with cerium oxide. acs.org
| Simulation Technique | System | Investigated Dynamic Behavior | Key Insights | References |
| Molecular Dynamics (MD) | Doped Ceria | Oxygen anion diffusivity. | Determined the effect of dopant type and concentration on ion transport. | researchgate.net |
| MD with Thermal Spike | Single Crystal CeO₂ | Nanopore formation under ion irradiation. | Modeled the rapid formation and equilibration of nanopores on a picosecond timescale. | mdpi.com |
| Reactive MD with Neural Network Potentials (NNPs) | Water/CeO₂ Interface | Proton and hydroxide ion transfer dynamics. | Elucidated complex ion hopping mechanisms and transport phenomena along the surface over nanoseconds. | nih.govnih.gov |
| MD and DFT | Epoxy on CeO₂-modified steel | Adhesion mechanism and interfacial bonding. | Revealed stronger adhesion to the cerium oxide layer compared to untreated steel. | acs.org |
Defect Chemistry and Non Stoichiometry in Cerium Titanate Systems
Oxygen Vacancy Formation and Role in Material Functionality
Oxygen vacancies are point defects that arise from the removal of an oxygen atom from its regular lattice site. acs.org In cerium-based oxides like cerium titanate, the formation of oxygen vacancies is a critical process that underpins many of its important functionalities. acs.orgresearchgate.net When an oxygen atom leaves the lattice, it leaves behind two electrons, which can then be localized on adjacent cerium ions, causing a reduction from Ce(IV) to Ce(III). researchgate.net This process is fundamental to the material's ability to store and release oxygen, a key attribute for applications in catalysis and as oxygen carriers. acs.orgufrgs.br
The energy required to form an oxygen vacancy, known as the formation energy, is a crucial parameter. Studies on ceria (CeO₂) have shown that this energy is lower on surfaces compared to the bulk material, indicating that surfaces and interfaces are more reactive. nih.govresearchgate.net For instance, density functional theory (DFT) calculations have shown that the oxygen vacancy formation energy is significantly lower on the (110) and (100) surfaces of ceria compared to the (111) surface and the bulk. researchgate.net This suggests that the crystallographic orientation of this compound can influence its defect concentration and, consequently, its properties. The presence of oxygen vacancies can also enhance the mobility of other ions within the lattice, which is important for applications in solid oxide fuel cells. acs.org
The role of oxygen vacancies extends to influencing the electronic structure of the material. They can create localized electronic states within the band gap, which can affect the material's optical and electronic properties. unito.it For instance, in cerium-doped zirconium titanate, occupied intra-band gap states associated with Ce³⁺ and the corresponding oxygen vacancies can act as charge recombination centers, which can be detrimental to photocatalytic activity. unito.it
Cerium Oxidation States (Ce³⁺/Ce⁴⁺) and Redox Mechanisms
A defining characteristic of cerium is its ability to exist in two stable oxidation states: +3 (Ce³⁺) and +4 (Ce⁴⁺). wikipedia.orgwikipedia.org This Ce³⁺/Ce⁴⁺ redox couple is central to the functionality of this compound in a wide range of applications. The ease of transition between these two states allows the material to participate in redox reactions, acting as either an oxidizing or a reducing agent depending on the surrounding chemical environment. wikipedia.orgwikipedia.org
In aqueous solutions, Ce⁴⁺ is a strong oxidizing agent, while Ce³⁺ is the more stable state. homescience.net The standard redox potential (E°(Ce⁴⁺/Ce³⁺)) is approximately +1.72 V, though this value can vary significantly depending on the conditions. wikipedia.orgwikipedia.org The presence of Ce³⁺ and Ce⁴⁺ ions in the this compound lattice gives rise to its redox activity. The ratio of Ce³⁺ to Ce⁴⁺ can be influenced by factors such as temperature, oxygen partial pressure, and the presence of dopants. unito.itbuet.ac.bd
The redox mechanism in this compound involves the transfer of electrons, which is intimately linked to the formation and annihilation of oxygen vacancies. When an oxygen vacancy is created, two Ce⁴⁺ ions are reduced to Ce³⁺ to maintain charge neutrality. researchgate.net This can be represented by the following equation:
O²⁻ (lattice) → ½ O₂(g) + Vₒ•• + 2e⁻ 2Ce⁴⁺ + 2e⁻ → 2Ce³⁺
Here, Vₒ•• represents a doubly charged oxygen vacancy. Conversely, under oxidizing conditions, Ce³⁺ can be oxidized back to Ce⁴⁺, consuming oxygen vacancies. This reversible process is the basis for the oxygen storage and release capacity of this compound.
The presence of both Ce³⁺ and Ce⁴⁺ ions has been confirmed by various spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS). unito.itunits.it The relative concentrations of these two oxidation states can significantly impact the material's properties. For instance, in photocatalysis, the Ce³⁺/Ce⁴⁺ redox pair can act as electron-hole separation centers, enhancing the photocatalytic efficiency. units.itmdpi.com The Ce³⁺ ions can trap photogenerated holes, while Ce⁴⁺ ions can trap electrons, thus inhibiting their recombination. mdpi.comqut.edu.au
Doping Mechanisms and Charge Compensation
The properties of this compound can be further tailored by intentionally introducing impurity atoms, a process known as doping. Doping can be used to modify the concentration of defects, alter the electronic structure, and enhance specific functionalities. The way in which dopants are incorporated into the crystal lattice and how the resulting charge imbalance is compensated are key aspects of the material's defect chemistry.
Doping strategies can be broadly classified into isovalent and aliovalent substitution. acs.orgresearchgate.net
Isovalent substitution involves replacing a host cation with a dopant ion of the same valence state. For example, in a perovskite structure like strontium titanate (SrTiO₃), Sr²⁺ could be replaced by another divalent cation, or Ti⁴⁺ could be replaced by another tetravalent cation like Zr⁴⁺. acs.org While isovalent substitution does not introduce a net charge imbalance, it can induce lattice strain due to differences in ionic radii between the host and dopant ions. This strain can affect properties such as ionic conductivity and phase stability.
Aliovalent substitution involves replacing a host cation with a dopant ion of a different valence state. aip.org This type of substitution is a powerful tool for modifying the defect chemistry of this compound because it directly creates charge-compensating defects. aip.org For instance, if a trivalent ion like La³⁺ is substituted for a divalent A-site cation (e.g., Sr²⁺ in SrTiO₃), a net positive charge is introduced. To maintain charge neutrality, the material can compensate in several ways, such as by creating cation vacancies or by reducing another cation in the lattice (e.g., Ti⁴⁺ to Ti³⁺). mdpi.com Similarly, substituting a trivalent dopant for a tetravalent cation (e.g., Ce³⁺ for Ti⁴⁺) introduces a net negative charge, which can be compensated by the formation of oxygen vacancies. mdpi.com
The choice of dopant and its concentration allows for precise control over the type and concentration of defects in the material, enabling the optimization of its properties for specific applications.
In perovskite-type this compound systems (with the general formula ABO₃), the dopant can substitute for the cation on either the A-site or the B-site. buet.ac.bdjmaterenvironsci.com The site occupancy of the dopant depends on several factors, including its ionic radius and charge, as well as the synthesis conditions. researchgate.net
A-site substitution typically involves replacing the larger cation (e.g., Sr²⁺ or Ba²⁺) with a dopant. The choice of an aliovalent dopant for the A-site can significantly influence the defect chemistry. For example, substituting a trivalent lanthanide ion (Ln³⁺) for a divalent A-site cation can lead to the formation of A-site or B-site vacancies to compensate for the excess positive charge. mdpi.com
B-site substitution involves replacing the smaller, more highly charged cation (e.g., Ti⁴⁺). When cerium is used as a dopant in titanates, it can exist as either Ce³⁺ or Ce⁴⁺. Due to its smaller ionic radius, Ce⁴⁺ tends to substitute for Ti⁴⁺ on the B-site. jmaterenvironsci.com This is an example of isovalent substitution and generally has a smaller impact on the Curie temperature of ferroelectric titanates compared to A-site doping. mdpi.comresearchgate.net On the other hand, the larger Ce³⁺ ion is more likely to substitute for the A-site cation, acting as a donor dopant. buet.ac.bdresearchgate.net
The site selectivity of the dopant is a critical factor in determining the resulting material properties. For instance, A-site doping with Ce³⁺ in barium titanate (BaTiO₃) can lead to a significant decrease in the Curie temperature, while B-site doping with Ce⁴⁺ has a much less pronounced effect. mdpi.comresearchgate.net
Impact of Processing Conditions on Defect Concentrations
The concentration and type of defects in this compound are not solely determined by the composition and doping strategy but are also heavily influenced by the processing conditions. rsc.orguic.edu Factors such as synthesis temperature, atmosphere (e.g., oxygen partial pressure), and cooling rate can all have a profound impact on the final defect structure of the material.
Sintering Temperature and Atmosphere: High temperatures provide the thermal energy necessary for atoms to move and for defects to form and equilibrate. core.ac.uk Sintering in a reducing atmosphere (low oxygen partial pressure), for example, will promote the formation of oxygen vacancies and the reduction of Ce⁴⁺ to Ce³⁺. buet.ac.bd Conversely, sintering in an oxidizing atmosphere (high oxygen partial pressure) will favor a lower concentration of oxygen vacancies and a higher proportion of Ce⁴⁺. buet.ac.bd The solubility of dopants can also be affected by the processing atmosphere. For instance, the solubility of cerium in strontium titanate has been observed to increase after a reduction treatment at high temperatures. core.ac.uk
Cooling Rate: The rate at which the material is cooled after high-temperature processing can also affect the defect concentrations. Rapid cooling (quenching) can "freeze in" the high-temperature defect equilibrium, resulting in a higher concentration of defects than would be present at room temperature under equilibrium conditions. Slow cooling, on the other hand, allows more time for the defects to re-equilibrate at lower temperatures.
The interplay between processing conditions and defect chemistry is complex and provides another avenue for tuning the properties of this compound. By carefully controlling the synthesis and processing parameters, it is possible to engineer the defect structure of the material to achieve desired performance characteristics. For example, a preliminary reduction at high temperatures can be used to kinetically stabilize non-equilibrium states with increased electronic conductivity in Ce-doped strontium titanate. researchgate.net
Below is an interactive table summarizing the effects of various factors on defect chemistry in this compound systems.
| Factor | Influence on Defect Chemistry | Resulting Effect on Properties |
| High Temperature | Increases intrinsic defect formation and mobility. core.ac.uk | Can enhance ionic conductivity and reactivity. |
| Low Oxygen Partial Pressure | Promotes the formation of oxygen vacancies and the reduction of Ce⁴⁺ to Ce³⁺. buet.ac.bd | Increases n-type electronic conductivity; enhances oxygen storage capacity. |
| High Oxygen Partial Pressure | Suppresses oxygen vacancy formation; promotes the oxidation of Ce³⁺ to Ce⁴⁺. buet.ac.bd | Decreases n-type electronic conductivity. |
| Aliovalent Doping (e.g., Ln³⁺ on A²⁺-site) | Creates charge-compensating defects like cation vacancies or reduced B-site cations. mdpi.com | Can significantly alter electrical properties and phase transition temperatures. |
| Aliovalent Doping (e.g., Ce³⁺ on B⁴⁺-site) | Introduces a net negative charge, often compensated by oxygen vacancies. | Can enhance ionic conductivity. |
| Isovalent Doping (e.g., Ce⁴⁺ on B⁴⁺-site) | Introduces lattice strain due to ionic radii mismatch. acs.org | Can modify phase stability and ionic transport. |
| Rapid Cooling (Quenching) | "Freezes in" high-temperature defect concentrations. | Can result in non-equilibrium defect structures with unique properties. |
| Slow Cooling | Allows for defect re-equilibration at lower temperatures. | Leads to a defect structure closer to thermodynamic equilibrium. |
Advanced Applications and Functional Principles of Cerium Titanate
Photocatalytic Systems and Environmental Remediation
Cerium titanate-based materials are recognized for their potential in photocatalysis, a process that utilizes light to drive chemical reactions. This capability is particularly valuable for breaking down environmental pollutants and for producing clean energy.
The fundamental mechanism of photocatalysis in this compound, as in other semiconductors, involves the generation of electron-hole pairs upon absorbing photons with energy equal to or greater than its band gap. acs.org When the photocatalyst is irradiated, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB. acs.org
These charge carriers are highly reactive and can initiate redox reactions on the catalyst's surface. acs.org The photogenerated holes can directly oxidize organic pollutant molecules adsorbed on the surface. royalsocietypublishing.org Alternatively, they can react with water molecules or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds. acs.orgroyalsocietypublishing.org
Key Reactive Species in this compound Photocatalysis
| Reactive Species | Generation Pathway | Role in Degradation |
|---|---|---|
| Hole (h⁺) | Photoexcitation of electron from valence band to conduction band. acs.org | Direct oxidation of adsorbed pollutants or reaction with H₂O/OH⁻ to form •OH radicals. royalsocietypublishing.orgmdpi.com |
| Hydroxyl Radical (•OH) | Reaction of holes (h⁺) with surface-adsorbed H₂O or OH⁻ ions. acs.orgroyalsocietypublishing.org | Highly potent, non-selective oxidizing agent that mineralizes organic pollutants. acs.org |
| Superoxide (B77818) Radical (•O₂⁻) | Reaction of conduction band electrons (e⁻) with adsorbed molecular oxygen (O₂). mdpi.com | Attacks organic molecules, contributing to their degradation. mdpi.com |
Several strategies are employed to overcome the limitations of photocatalysts, such as the rapid recombination of electron-hole pairs and a wide band gap, thereby enhancing their efficiency.
Doping: Introducing metal or non-metal ions into the this compound lattice is a common strategy. nih.gov Cerium itself, with its Ce³⁺/Ce⁴⁺ redox couple, can act as an electron scavenger, trapping photoexcited electrons to suppress recombination. researchgate.netinrim.it The 4f levels of cerium can capture electrons from the titanium dioxide conduction band, which are then transferred to molecular oxygen to form superoxide radicals. inrim.it Doping with other elements can also create defects like oxygen vacancies, which act as electron traps and further enhance charge separation. inrim.it However, an excessive amount of dopant can become a recombination center, reducing photocatalytic activity. mdpi.com
Porosity and Surface Area: Increasing the specific surface area of the photocatalyst provides more active sites for the adsorption of pollutants and for photocatalytic reactions to occur. acs.orgresearchgate.net A higher surface area can be achieved by synthesizing porous nanostructures. acs.org For instance, ceria-based materials with high surface areas show enhanced catalytic properties due to increased surface coverage of adsorbates. acs.org
Composite Formation: Creating composites by combining this compound with other materials, such as cellulose (B213188) fibers or other semiconductors, can improve performance. researchgate.net For example, forming a heterojunction with another semiconductor can facilitate more efficient charge separation at the interface. hep.com.cn In CeO₂/Ce-MOF composites, an internal electric field at the heterojunction interface promotes the separation of charge carriers. nii.ac.jp Similarly, composites of cerium oxide with graphene oxide (GO) have shown enhanced photocatalytic activity due to improved visible light absorption and efficient electron transport, which reduces the recombination rate. mdpi.com
Electron-Hole Separation: The ultimate goal of many enhancement strategies is to improve the separation of photogenerated electrons and holes, as this directly increases the quantum efficiency of the photocatalytic process. The Ce³⁺/Ce⁴⁺ redox couple plays a crucial role in this by trapping electrons, thus preventing their immediate recombination with holes. researchgate.netinrim.it The presence of oxygen vacancies can also serve as electron trapping sites, further promoting charge separation. inrim.ithep.com.cn Techniques like photoluminescence (PL) spectroscopy are used to study the efficiency of charge separation, where a lower PL intensity often indicates a lower recombination rate and higher photocatalytic activity. scispace.com
Research Findings on Enhanced Photocatalytic Activity of Cerium-Titanium Oxides
| Material System | Enhancement Strategy | Key Finding | Reference |
|---|---|---|---|
| Ce-doped TiO₂ | Doping | 0.3 mol % Ce doping resulted in a 3.5-fold increase in photocatalytic activity for methylene (B1212753) blue degradation compared to undoped TiO₂. | acs.org |
| Ce-Ti/Cellulose Fiber | Composite Formation | Increased charge separation was observed due to the integration of Ce-Ti nanoparticles into the cellulose fiber matrix. | researchgate.net |
| CeO₂/Ce-MOF | Heterojunction | Photocurrent density was ~7.8 times higher than pure CeO₂, indicating superior electron-hole separation. | nii.ac.jp |
| Al, Zn, and Ce co-doped TiO₂ | Co-doping | Bandgap reduced from 3.0 eV to 1.6 eV, significantly enhancing visible light absorption. | rsc.org |
Beyond environmental remediation, this compound-based materials are being explored for the production of hydrogen (H₂) from water splitting. This process uses solar energy to decompose water into hydrogen and oxygen, offering a promising route to clean fuel.
The mechanism relies on the photogenerated electrons and holes. The electrons in the conduction band reduce protons (H⁺) from water to produce hydrogen gas, while the holes in the valence band oxidize water to produce oxygen. The efficiency of this process is heavily dependent on efficient charge separation and transport. mdpi.com
Research has shown that doping TiO₂ with cerium can significantly enhance photocatalytic H₂ production. Ce-doped TiO₂ exhibited a hydrogen production rate more than double that of pure anatase TiO₂. mdpi.com This enhancement is attributed to several factors:
Improved Charge Separation: Ce doping can introduce new electronic states within the band gap of TiO₂, facilitating charge separation and reducing the recombination rate of electron-hole pairs. mdpi.com
Enhanced Light Absorption: Doping can narrow the band gap of the material, allowing it to absorb a broader range of the solar spectrum, including visible light. mdpi.com
Increased Photocurrent: Ce-doped TiO₂ has shown a photocurrent density 2.5 times higher than pure TiO₂, which is a direct indicator of more efficient charge generation and separation under illumination. mdpi.com
Composites have also shown great promise. A CeO₂/MoS₂ composite, for example, demonstrated a hydrogen production rate of 112.5 µmol/h, significantly higher than that of pure CeO₂ (21.5 µmol/h) or MoS₂ (12.2 µmol/h). mdpi.com Similarly, co-doping TiO₂ with aluminum, zinc, and cerium resulted in a dramatic increase in hydrogen production, attributed to a reduced bandgap and a 1567% increase in photocurrent density. rsc.org
Gas Sensing Devices
Cerium-based oxides are prominent materials for fabricating gas sensors due to their excellent oxygen storage capacity and the facile redox transition between Ce⁴⁺ and Ce³⁺ states. acs.org
Metal oxide semiconductor (MOS) gas sensors operate based on the principle of resistance change upon exposure to a target gas. hnfosensor.com For an n-type semiconductor like this compound, the process is as follows:
In Air: In an ambient air environment and at elevated operating temperatures (typically 150-400°C), oxygen molecules are adsorbed onto the semiconductor surface. ama-science.org These oxygen molecules trap electrons from the conduction band of the n-type material, forming chemisorbed oxygen ions (like O₂⁻, O⁻, or O²⁻). acs.orgama-science.org This process depletes the electron concentration in a region near the surface, known as the space charge layer, creating a potential barrier and leading to high electrical resistance. acs.orgrsc.org
Exposure to Reducing Gas: When a reducing gas (e.g., CO, H₂) is introduced, it reacts with the adsorbed oxygen ions on the surface. acs.org This reaction releases the trapped electrons back into the conduction band of the semiconductor. acs.orghnfosensor.com
For p-type semiconductors, the mechanism is reversed; exposure to a reducing gas increases their resistance.
The performance of this compound-based gas sensors is critically influenced by their microstructure and defect chemistry.
Surface Area: A larger specific surface area is highly desirable for gas sensors. nih.gov It provides a greater number of active sites for oxygen molecules and target gas molecules to adsorb and react. researchgate.netacs.org Materials with higher surface areas, often achieved through the synthesis of porous or nanostructured materials, generally exhibit higher sensitivity and a stronger response, especially at low gas concentrations. nih.govcdmf.org.br
Oxygen Vacancies: Oxygen vacancies are intrinsic point defects in the ceria lattice that play a crucial role in its sensing properties. acs.org The reversible transition between Ce⁴⁺ and Ce³⁺ oxidation states is directly linked to the formation and annihilation of oxygen vacancies. cdmf.org.br These vacancies act as active sites, enhancing the catalytic oxidation of the target gas and promoting the adsorption of oxygen. acs.orgd-nb.info An appropriate concentration of oxygen vacancies can enhance interfacial charge transfer and improve the sensing response. acs.org Doping ceria with other elements, such as gadolinium, can increase the concentration of oxygen vacancies, leading to improved sensor performance. kjmm.org However, an excessive concentration of defects can also be detrimental, potentially acting as charge scattering centers or pinning the Fermi level, which would reduce the sensor's response. acs.org
Influence of Key Parameters on Gas Sensing
| Parameter | Influence on Sensing Behavior | Underlying Reason |
|---|---|---|
| High Specific Surface Area | Increases sensor sensitivity and response. acs.orgcdmf.org.br | Provides more active sites for gas adsorption and surface reactions. researchgate.net |
| Oxygen Vacancies | Enhances catalytic activity and charge transfer. acs.orgacs.org | Act as reactive sites for gas interaction and facilitate the Ce⁴⁺/Ce³⁺ redox cycle. cdmf.org.brd-nb.info |
| Grain Size | Affects sensitivity and selectivity. unesp.br | Smaller grains increase the surface-to-volume ratio and the influence of grain boundary potential barriers. unesp.br |
Dielectric and Ferroelectric Material Design Considerations
This compound-based materials are of significant interest for applications in electronic components like capacitors and memory devices due to their dielectric and ferroelectric properties. core.ac.uksamaterials.com The design of these materials involves carefully engineering their composition and structure to achieve desired electrical characteristics.
The dielectric response of a material, characterized by its dielectric constant and dielectric loss, is crucial for its application in devices like capacitors. Several approaches are used to engineer the dielectric properties of this compound and related perovskite materials.
Doping: The introduction of dopant ions into the crystal lattice is a widely used strategy. Doping can affect the dielectric constant, dielectric loss, and the Curie temperature (the temperature of transition from ferroelectric to paraelectric state). For instance, in barium titanate (BaTiO₃), doping with cerium has been shown to increase the dielectric constant. researchgate.netbiointerfaceresearch.com The effect of doping can depend on the dopant concentration and the site it occupies in the perovskite (ABO₃) structure. For example, in lead titanate ceramics, Ce³⁺ ions can substitute for Pb²⁺ ions at the A-site, which can improve the dielectric properties. jmaterenvironsci.com However, at higher concentrations, Ce⁴⁺ may occupy the Ti⁴⁺ site (B-site). jmaterenvironsci.com The substitution can lead to the creation of oxygen vacancies, which influences the dielectric constant and loss. rsc.org In some cases, increasing the cerium content can lead to a decrease in the dielectric constant. rsc.orgworldscientific.com
Control of Microstructure and Grain Size: The microstructure, particularly the grain size, significantly impacts the dielectric properties. nih.gov In some cerium oxide-based materials, larger grain sizes have been associated with better dielectric relaxation performance. nih.gov However, the relationship can be complex; in cerium-doped barium titanate, an increase in grain size with higher Ce content has been observed. researchgate.netjmst.org The Maxwell-Wagner mechanism explains that at lower frequencies, space charge polarization at grain boundaries contributes significantly to the dielectric constant, and this effect diminishes at higher frequencies. rsc.org
Composite Materials: Creating composite materials by combining this compound with other materials is another approach to tune the dielectric response. This allows for the tailoring of properties by leveraging the characteristics of each component.
The table below summarizes the effect of various engineering approaches on the dielectric properties of titanate-based ceramics from different research findings.
| Material System | Engineering Approach | Key Finding on Dielectric Response |
| Ba₁₋ₓCeₓTiO₃ | Doping with Cerium | Dielectric constant decreases with increasing Ce content. rsc.org |
| Pb₀.₈₆₋ₓLa₀.₁₄CeₓTi₀.₉₆₅₋ₓ/₄O₃ | Doping with Cerium | Ce³⁺ substitution for Pb²⁺ improves dielectric properties. jmaterenvironsci.com |
| BaTiO₃ | Doping with Cerium | Dielectric constant increases with Ce doping. researchgate.nethanrimwon.com |
| Sr₍₁₋ₓ₎CeₓTiO₃ | Doping with Cerium | Dielectric constant increases with A-site cerium doping. thesciencein.org |
| BaTiO₃ | Co-doping with Ce and Mn | Co-doping can lead to high dielectric constants (up to 4500). biointerfaceresearch.com |
| CeO₂ | Grain Size Control | Larger grain size leads to better dielectric relaxation. nih.gov |
Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, making them suitable for non-volatile memory applications. cambridge.org this compound can form perovskite-like layered structures (PLS), which are known to exhibit ferroelectricity. researchgate.net
The compound Ce₂Ti₂O₇, for example, has been prepared as a perovskite-like layer-structured ceramic and has shown ferroelectric properties, confirmed by piezoelectric activity after poling. researchgate.net This material is isostructural with other known ferroelectric titanates like La₂Ti₂O₇ and Pr₂Ti₂O₇. researchgate.netarxiv.org The ferroelectricity in these layered perovskites, such as those in the Aurivillius-phase family (e.g., Bi₄Ti₃O₁₂-BiFeO₃ systems), originates from a combination of octahedral rotations and polar distortions within the perovskite layers. mdpi.com The lone pair electrons of ions like Bi³⁺ can induce a deviation of the Ti⁴⁺ or Fe³⁺ ions from the center of their oxygen octahedra, leading to a net electric dipole moment. mdpi.com
The Curie point (T_c), the temperature above which a material loses its ferroelectric properties, is a critical parameter. Layered perovskite titanates often exhibit very high Curie temperatures. researchgate.netmdpi.com For instance, Ce₂Ti₂O₇ has a potential phase transition at 1073°C, which might be its Curie point. researchgate.net
Strategies to enhance ferroelectric properties in these materials include chemical modification through doping and controlling the material's morphology. mdpi.com For example, doping Bi₃.₂₅La₀.₇₅Ti₃O₁₂ (BLT) thin films with a small amount of cerium (1% of Ti atoms) has been shown to enhance the remanent polarization and reduce the coercive field. cambridge.org This improvement was attributed to a decrease in oxygen vacancy concentration, which leads to less domain pinning. cambridge.org
For integration into modern electronic devices, ferroelectric and dielectric materials are often required in the form of thin films. wu.ac.th this compound and related materials can be fabricated into thin film architectures for applications such as high-density capacitors and non-volatile ferroelectric memories. core.ac.uksamaterials.comcambridge.org
Several techniques are employed to fabricate these thin films, including the sol-gel method, which is known for offering good purity and homogeneity at relatively low processing temperatures. core.ac.ukicm.edu.pl This method has been used to create cerium-doped lead titanate and cerium-doped bismuth lanthanum titanate (BLT) thin films. core.ac.ukcambridge.org
The properties of the thin films are highly dependent on the fabrication process, including the choice of substrate and annealing conditions. For instance, Ce-doped BLT thin films have been fabricated on Pt/Ti/SiO₂/Si substrates. cambridge.org The annealing temperature and duration can be varied to control the crystallization and phase formation, which in turn affects the film's structural, optical, and electrical properties. wu.ac.thicm.edu.pl In the case of multilayered this compound films, a specific temperature regime during calcination can be used to achieve the crystallization of the desired Ce₂Ti₂O₇ phase. icm.edu.pl
The performance of thin film capacitors is evaluated based on parameters like capacitance, dielectric constant, and current density. wu.ac.th For example, in a study on Ba₀.₄Sr₀.₆TiO₃ thin films, an annealing temperature of 700°C yielded the best dielectric properties, with a high dielectric constant. wu.ac.th In Ce-doped BLT thin film capacitors, a small amount of cerium doping improved the fatigue resistance, showing stable performance up to 10¹⁰ switching cycles. cambridge.org
Applications in Solid Oxide Fuel Cells (SOFCs)
Solid oxide fuel cells (SOFCs) are high-efficiency energy conversion devices that can directly convert chemical energy from a fuel into electrical energy. The anode is a critical component where the fuel oxidation reaction occurs. pnnl.gov
Traditional SOFC anodes are often nickel-cermet composites (Ni-YSZ), but these can suffer from issues like structural instability under redox cycling and intolerance to sulfur impurities in fuels. pnnl.govcore.ac.uk This has driven research into alternative ceramic anode materials, with this compound-based materials emerging as promising candidates. core.ac.ukut.ee
Ceramic anodes based on doped strontium titanate (SrTiO₃) are attractive due to their potential for high electronic conductivity and dimensional stability under thermal and redox cycling. pnnl.govcore.ac.uk Cerium is a key dopant in these systems. Cerium-doped strontium titanate (Sr₁₋ₓCeₓTiO₃) has been investigated as a potential all-ceramic replacement for Ni-cermet anodes. core.ac.uk These materials exhibit poor conductivity in air but become substantially more conductive under the reducing conditions found at the SOFC anode. core.ac.uk
To enhance the catalytic activity and ionic conductivity, these titanate-based perovskites are often combined with a doped ceria phase, such as gadolinium-doped ceria (CGO) or yttria-stabilized zirconia (YSZ). lu.sedoi.org This creates a two-phase composite anode where the titanate provides the electronic conductivity and the ceria phase provides the catalytic activity for fuel oxidation. doe.gov Researchers at Pacific Northwest National Laboratory (PNNL) have developed a class of nickel-free anode materials consisting of a composite of doped cerium oxide and doped strontium titanate. pnnl.gov These materials show excellent electrical conductivity and activity comparable to nickel, along with tolerance to sulfur impurities. pnnl.gov
The performance of these composite anodes is highly dependent on their microstructure and composition, including the volume fractions of the phases, particle sizes, and sintering temperatures. doi.org By creating a structure with co-exsolved CeO₂ and Ni nanocatalysts from a titanate backbone, a highly active and stable anode can be fabricated. inl.gov For example, a La₀.₈Ce₀.₁Ni₀.₄Ti₀.₆O₃ perovskite has been shown to be a promising anode material for the electrochemical oxidation of H₂ and CH₄ fuels. inl.gov The introduction of cerium into the perovskite structure, such as in La₀.₂₃Ce₀.₁Sr₀.₆₇TiO₃₊δ, can lead to the formation of catalytically active ceria-rich nanoparticles within the electronically conducting titanate network, enhancing the anode's performance for operating on methane. researchgate.net
The table below presents data on the conductivity of a cerium-doped strontium titanate material under different conditions, highlighting its potential as an SOFC anode material.
| Material | Condition | Temperature (°C) | Conductivity (S/cm) |
| Cerium-Doped Strontium Titanate | Reducing (p(O₂) ≈ 10⁻¹⁸ atm) | 905 | 33 |
| Cerium-Doped Strontium Titanate | Reducing | 670 | 50 |
Data sourced from research on cerium-doped strontium titanate materials for SOFCs. core.ac.uk
Consideration of Electronic Conductivity and Dimensional Stability
This compound, particularly in the form of cerium-doped strontium titanate (Sr₁₋ₓCeₓTiO₃±δ), has garnered attention for applications in Solid Oxide Fuel Cells (SOFCs) due to its promising electronic conductivity and dimensional stability under operating conditions. researchgate.netcore.ac.uk These materials are being explored as robust alternatives to traditional nickel-cermet anodes, which can suffer from structural instability during reduction-oxidation (redox) cycling. core.ac.uk
Under reducing atmospheres, such as those found in an SOFC anode, cerium-doped strontium titanate exhibits a significant increase in electronic conductivity. core.ac.uk This is a critical property for an anode material, which must efficiently transport electrons generated during the fuel oxidation process. For instance, Sr₁₋ₓCeₓTiO₃±δ perovskites show predominant n-type electronic conductivity. researchgate.net The conductivity can be substantially enhanced by pre-reduction at high temperatures. researchgate.net Research on cerium-doped strontium titanate has reported conductivity values reaching up to 33 S/cm at 905°C under a low oxygen partial pressure (p(O₂)) of approximately 10⁻¹⁸ atm. core.ac.uk In composites with yttrium-doped strontium titanate (SYT), the electrical conductivity at 900°C in a forming gas atmosphere was found to be in the range of 7–15 S/cm, depending on the ceria content. sci-hub.se
Dimensional stability, especially during redox cycling, is another crucial factor for the longevity and reliability of SOFCs. core.ac.uk this compound-based materials have demonstrated excellent stability. The chemically induced expansion of Ce-substituted titanate ceramics is noted to be very low due to relatively small variations in defect concentrations. researchgate.net Studies on SYT-CeO₂ composites showed they were dimensionally stable when subjected to oxidation-reduction cycling. sci-hub.se A composite containing 50 wt.% of CeO₂ exhibited only a 0.15% expansion at 900°C when the atmosphere was switched from forming gas to air. sci-hub.se Furthermore, the thermal expansion coefficients (TECs) of these materials are compatible with common solid oxide electrolytes like YSZ. researchgate.netsci-hub.se The average TECs for Ce-substituted titanates vary in the narrow range of 11–12 × 10⁻⁶ K⁻¹, which is close to that of YSZ (approximately 10.3 × 10⁻⁶ K⁻¹). researchgate.netsci-hub.se This compatibility helps to minimize thermomechanical stresses at the electrode-electrolyte interface during fabrication and operation. sci-hub.se
Table 1: Electronic Conductivity of this compound-Based Materials
| Material Composition | Temperature (°C) | Atmosphere | Conductivity (S/cm) |
|---|---|---|---|
| Sr₁₋ₓCeₓTiO₃ | 905 | p(O₂) ≈ 10⁻¹⁸ atm | 33 |
| SYT - 10 wt.% CeO₂ | 900 | Forming Gas | 15.4 |
| SYT - 30 wt.% CeO₂ | 900 | Forming Gas | 9.3 |
Table 2: Thermal Expansion Properties of this compound-Based Materials
| Material Composition | Temperature Range (°C) | Atmosphere | Average TEC (× 10⁻⁶ K⁻¹) |
|---|---|---|---|
| Sr₁₋ₓCeₓTiO₃ | 130–1100 | Air / Low p(O₂) | 11–12 |
| SYT - 10 wt.% CeO₂ | 100–800 | Air | 10.4 |
| SYT - 30 wt.% CeO₂ | 100–800 | Air | 10.5 |
Development of Composite Materials for Enhanced Functionality
To further enhance the properties of this compound for various applications, it is often incorporated into composite materials. pnnl.govresearchgate.net The development of these composites aims to combine the beneficial attributes of this compound with other materials to create a new material with superior or tailored functionalities. european-mrs.com This approach is particularly relevant for applications in SOFCs and photocatalysis. pnnl.govresearchgate.net
In the context of SOFC anodes, composites of strontium titanate and ceria are developed to balance electronic conductivity and electrocatalytic activity. pnnl.gov While the strontium titanate phase provides high electronic conductivity, cerium oxide offers excellent catalytic activity for hydrocarbon oxidation. pnnl.gov Similarly, Ni-based cermets incorporating doped ceria, such as Ni-Ce₀.₈Gd₀.₂O₁.₉ (CGO), are investigated to improve performance at intermediate temperatures. kashanu.ac.ir The goal is to create materials that possess high electronic and ionic conductivity, good catalytic activity, and structural stability. kashanu.ac.ir
Beyond SOFCs, this compound nanocomposites are being developed for environmental applications. For instance, a novel nanocomposite photocatalyst has been synthesized by combining this compound nanoparticles with cellulose fibers (Cf) extracted from biomass. researchgate.net This green biosynthesis approach yields a material (Ce-Ti/Cf) with enhanced photocatalytic activity for the degradation of organic pollutants in wastewater. researchgate.net The composite structure provides a high surface area and a microporous framework, which facilitates the hosting of functional groups and enhances its application potential. researchgate.net Flexible composite films have also been created by embedding cerium oxide-doped sodium bismuth titanate into a polymer matrix, indicating potential for use in sensors and energy storage devices. researchgate.net
Synergistic Effects in Heterostructures
The enhanced performance of this compound-based composites often stems from synergistic effects occurring at the interface of different material phases, forming a heterostructure. rsc.org These mixed metal oxides can exhibit superior characteristics compared to their single-component counterparts, such as improved surface area, higher stability, and enhanced functional capacity. rsc.org
In photocatalysis, the formation of a heterojunction between two different semiconductor materials, such as in a BaTiO₃/CeO₂ composite, can significantly improve performance. frontiersin.org Although both materials individually have large band gaps, the heterostructure can create oxygen vacancies and new energy levels that enhance light absorption in the visible range. frontiersin.orgresearchgate.net This leads to more efficient generation of charge carriers (electron-hole pairs) and a reduction in their recombination rate, which is a common limitation in photocatalysis. acs.org The synergistic effect between the components facilitates the degradation of pollutants. frontiersin.org The brannerite crystal structure of this compound (CeTi₂O₆) itself is noted for the synergistic effect of Ce and Ti oxides, making it a promising candidate for applications like solar thermochemical hydrogen production. rsc.org
Interface Engineering for Optimized Performance
The performance of composite materials is critically dependent on the properties of the interface between the constituent phases. numberanalytics.com Therefore, interface engineering—the deliberate modification and control of interfacial properties—is a key strategy for optimizing the functionality of this compound composites. usq.edu.au Good interfacial adhesion is crucial for ensuring efficient transfer of load, heat, or charge between the different phases. numberanalytics.com
In SOFC applications, modifying the electrode/electrolyte interface can lead to significant performance improvements. researchgate.net For example, applying a thin (400-500 nm) layer of gadolinium-doped ceria (CGO) at the interface between a Nb-doped SrTiO₃ (STN) anode and the electrolyte enhances performance by enriching the interface with catalytically active CGO. researchgate.net This promotes both ion transfer and charge transfer processes. researchgate.net The creation of heterostructures with well-defined interfaces, such as the in-situ exsolution of ceria nanocubes on a titanate substrate, can produce stable and active interfaces. inl.gov The alignment of lattice fringes between the exsolved ceria and the titanate support indicates a strong and coherent interface, which is crucial for stability and functionality under reducing atmospheres. inl.gov
The goal of interface engineering is to create a large number of active sites and stable pathways for charge and mass transport. researchgate.net By controlling the stoichiometry of precursors, it is possible to self-assemble composites with strongly interacting phases. usq.edu.au This control over the interface at the nanoscale allows for the optimization of properties like ionic transport, which can boost the catalytic activity of the material. usq.edu.au Ultimately, a deep understanding of the relationship between the interface structure and the material's transport properties is vital for designing high-performance composite materials. researchgate.net
Future Research Directions and Challenges
Novel Synthesis Routes for Tailored Morphologies
The functionality of cerium titanate is intrinsically linked to its morphology, including particle size, shape, porosity, and surface area. A primary research focus is the development of synthesis techniques that allow precise control over these characteristics to create materials tailored for specific applications.
Current synthesis methods like sol-gel processing, hydrothermal routes, and co-precipitation are being evolved to achieve greater control over the final product's structure. rsc.orgresearchgate.netscielo.org.mx A significant advancement is the use of templating methods. For instance, employing soft (e.g., glucose) and hard (e.g., colloidal silica) templates in sol-gel processes has successfully produced hierarchical mesoporous this compound with a brannerite structure. rsc.orgresearchgate.net These materials exhibit high specific surface areas (up to ~100 m²/g) and a large proportion of mesopores, which enhances accessibility for adsorbates or reactants. rsc.orgresearchgate.net The ability to control pore features by selecting different template sizes is a key advantage of this approach. rsc.org
Microwave-assisted hydrothermal synthesis is another promising route, offering a rapid and economical way to produce one-dimensional nanostructures like nanotubes. researchgate.net Researchers are investigating how parameters such as reaction time and temperature can be fine-tuned to control the conversion of precursors into desired nano-heterostructures. researchgate.net Similarly, the polyol method has been used to selectively create various morphologies, including nanospheres, rods, and spindle-like structures, by controlling reaction duration and precursor concentration. acs.org
Future work will likely focus on hybrid methods and the "green synthesis" of nanoparticles, potentially using natural extracts as reducing agents to create photocatalytic this compound. nih.gov The challenge remains to produce these complex, often metastable, porous structures with high crystallinity, as high-temperature treatments needed for crystallization can lead to a loss of porosity. rsc.org
Table 1: Novel Synthesis Routes for this compound with Tailored Morphologies
| Synthesis Method | Key Features | Resulting Morphology | Potential Advantages | Research Challenges |
|---|---|---|---|---|
| Template-Assisted Sol-Gel | Uses soft (e.g., glucose) and hard (e.g., colloidal silica) templates. rsc.orgresearchgate.net | Hierarchical mesoporous structures, brannerite crystals, nanoscale building blocks (~20-30 nm). rsc.orgresearchgate.net | High surface area (~100 m²/g), controlled pore size (5-50 nm), fast accessibility for adsorbates. rsc.orgresearchgate.net | Balancing high crystallinity with the preservation of porosity. rsc.org |
| Microwave-Assisted Hydrothermal | Fast, one-pot synthesis using microwave irradiation. researchgate.net | Nanotubes, decorated nano-heterostructures. researchgate.net | Economic, rapid processing, allows for ion-exchange to create complex nanostructures. researchgate.net | Optimizing reaction parameters (time, temperature) for complete precursor conversion. researchgate.net |
| Polyol Method | Control of reaction duration and precursor concentration in a polyol medium. acs.org | Nanospheres, microsized rods, spindle-like structures. acs.org | Selective production of different morphologies from the same precursor. acs.org | Understanding the precise mechanism of morphology evolution from precursor to final shape. acs.org |
| Green Synthesis | Uses natural extracts (e.g., sunflower seed husk) as reducing agents. nih.gov | Nanoparticles. nih.gov | Environmentally friendly, low-cost. nih.gov | Controlling particle size and preventing agglomeration; scaling up the process. scielo.org.mxnih.gov |
Advanced Characterization of Local Structures and Interfaces
A deep understanding of the atomic-level structure and interfacial chemistry of this compound is critical for explaining its properties and designing better materials. Future research will increasingly rely on advanced characterization techniques to probe these features with high resolution.
Techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are standard for analyzing crystal structure and morphology. scielo.org.mxacs.org However, to understand the nuanced interplay between cerium and titanium, more sophisticated methods are required. X-ray Photoelectron Spectroscopy (XPS) is crucial for determining the oxidation states of cerium (Ce³⁺/Ce⁴⁺) and identifying the formation of specific chemical bonds, such as Ti–O–Ce, on the material's surface. mdpi.comicm.edu.pl The ratio of Ce³⁺ to Ce⁴⁺ is known to control the enzyme-like and catalytic behavior of ceria-based materials, making its accurate measurement essential. mdpi.comacs.org
Cross-sectional Scanning Transmission Electron Microscopy (STEM) coupled with elemental analysis allows for the direct visualization of the microstructure and chemical composition at metal-coating interfaces. osti.gov This is particularly important for applications where this compound is used as a coating, revealing how substrate elements might get incorporated into the film and how the interface evolves. osti.gov
Future challenges lie in performing in situ and operando characterization, which involves studying the material under actual operating conditions (e.g., high temperature, reactive atmosphere). numberanalytics.comaip.org Time-resolved spectroscopy, for instance, can track the dynamic behavior of materials, while cryo-electron microscopy (cryo-EM) could enable the study of structures in their native state with unprecedented resolution. numberanalytics.com These advanced methods will be key to unraveling reaction mechanisms in catalysis and understanding degradation processes. numberanalytics.com
Table 2: Advanced Characterization Techniques for this compound
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states, Ce³⁺/Ce⁴⁺ ratio, identification of Ti-O-Ce bonds. mdpi.comicm.edu.pl | Crucial for understanding redox properties, catalytic activity, and surface chemistry. mdpi.comacs.org |
| Cross-Sectional STEM | High-resolution imaging of interfaces, local microstructure, and elemental distribution. osti.gov | Essential for analyzing coatings and understanding the interaction between this compound and substrates. osti.gov |
| X-ray Absorption Fine Structure (XAFS) | Local atomic structure, valence state, and coordination environment around specific elements (e.g., cerium). mdpi.com | Provides detailed insight into the reduction of Ce⁴⁺ to Ce³⁺ and the formation of oxygen vacancies. mdpi.com |
| ***In situ* / Operando Spectroscopy** | Real-time analysis of structural and chemical changes under reaction conditions. numberanalytics.comaip.org | Key to understanding reaction mechanisms in photocatalysis and thermochemical cycles. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural analysis of materials in their native state. numberanalytics.com | Potential for visualizing delicate nanostructures and biological interfaces without artifacts from sample preparation. numberanalytics.com |
Multi-scale Computational Modeling for Predictive Design
Computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of new materials. nanografi.com For this compound, a multi-scale modeling approach—integrating methods across different length and time scales—holds the key to predictively designing materials with desired properties. researchgate.netnih.gov
At the atomic scale, methods like Density Functional Theory (DFT) can predict electronic, thermal, and mechanical properties, helping to understand the fundamental effects of doping or the creation of oxygen vacancies. nanografi.com Molecular Dynamics (MD) simulations can track the movement of atoms over time, offering insights into dynamic processes like ion diffusion or phase transitions. nanografi.com These atomistic models are crucial for understanding the origins of this compound's catalytic and electronic behavior.
At a larger scale, Finite Element Analysis (FEA) can simulate structural and thermal properties under various conditions, which is vital for engineering applications. nanografi.com A significant challenge and area of future research is to effectively bridge these different scales. researchgate.netnih.gov For example, kinetic Monte Carlo (KMC) models can be used to predict microstructural evolution, like shrinkage during sintering, over longer timescales than accessible with MD. researchgate.net
Emerging approaches involve integrating machine learning and artificial intelligence. numberanalytics.comnanografi.com By training neural networks on large datasets from experiments or simulations, it may become possible to rapidly predict the properties of new this compound compositions or structures, significantly speeding up the design-synthesis-testing cycle. aip.org
Exploration of New Application Domains
While this compound is already applied in photocatalysis, electrochemistry, and as a polishing material, its unique properties suggest potential in several new and emerging fields. rsc.orgresearchgate.net
One of the most promising new applications is in solar thermochemical hydrogen production . The Ce⁴⁺/Ce³⁺ redox cycle in this compound (CeTi₂O₆) is a candidate for two-step water-splitting cycles to produce green hydrogen, owing to its favorable reduction enthalpy and high thermal stability. rsc.org
The strong photocatalytic and UV-absorbing properties of this compound open doors to advanced environmental and technological applications. This includes its use in advanced lighting and displays , where it can enhance light quality and device longevity. stanfordmaterials.com Its photocatalytic nature could also be harnessed to create self-cleaning and air-purifying surfaces . stanfordmaterials.com
Furthermore, building on the known biocompatibility and redox activity of ceria nanoparticles, this compound is being explored for biomedical applications . acs.orgnih.gov These include roles as an antimicrobial agent, in wound healing, and as a coating for biomedical implants to enhance bioactivity and corrosion resistance. mdpi.commdpi.com The ability to tune the Ce³⁺/Ce⁴⁺ ratio could be exploited to create materials with specific enzyme-mimicking activities for targeted therapies. mdpi.com Another novel application is in electrorheological polishing fluids , where cerium-doped titania has demonstrated significantly improved polishing efficiency and surface quality. frontiersin.org
Addressing Scalability and Cost-Effectiveness in Production
For any material to move from the laboratory to widespread industrial use, its production must be scalable, reliable, and economically viable. A major challenge for this compound is developing manufacturing processes that meet these criteria while maintaining precise control over the material's properties.
Many current synthesis methods, such as planetary ball milling, are effective at the lab scale but difficult to scale up directly. mdpi.com Future research must focus on scalable synthesis routes. Soft chemistry approaches, such as certain sol-gel and co-precipitation methods, are promising due to their use of lower temperatures and potentially lower-cost precursors. rsc.orgscielo.org.mx These methods are often described as more energy-efficient and scalable. rsc.org For thin-film applications, simple and cost-effective deposition techniques like drop casting are being evaluated to control surface composition without expensive equipment. mdpi.com
Reducing the cost of precursors, such as cerium nitrate (B79036) and titanium alkoxides, is another critical factor. scielo.org.mxresearchgate.net Research into using less-pure or recycled raw materials without compromising the final product's performance could significantly lower costs. Additionally, optimizing energy consumption during synthesis, for instance by using microwave-assisted heating which offers rapid and targeted energy delivery, can contribute to cost-effectiveness. researchgate.netmdpi.com The development of continuous-flow reactors for nanoparticle synthesis, as opposed to batch processing, represents another avenue for achieving large-scale, consistent production.
Q & A
Q. What synthesis methods are optimal for producing cerium titanate-based nanocomposites with high photocatalytic activity?
this compound nanocomposites (e.g., Ce-Ti/Cf) are synthesized via green methods such as sol-gel or hydrothermal techniques. Key parameters include the molar ratio of Ce to Ti (e.g., 0.1, 0.3, 0.5 Ce-Ti/Cf), precursor selection (e.g., butyl acetate titanate), and support materials like cellulose fibers (Cf). These methods leverage the synergistic effects between CeO₂ and TiO₂ to enhance charge separation . Characterization via FTIR, SEM, and XRD confirms structural integrity and nanoparticle distribution .
Q. How are the structural and morphological properties of this compound characterized?
Q. What is the basic mechanism of photocatalytic degradation using this compound?
Ce-Ti composites degrade organic dyes (e.g., methylene blue, methyl orange) via:
- Adsorption : Pollutants concentrate on the porous Cf matrix.
- Charge separation : CeO₂-TiO₂ heterojunctions reduce electron-hole recombination.
- Reactive species : Photogenerated hydroxyl radicals (•OH) and superoxide ions (O₂⁻) oxidize pollutants.
H₂O₂ addition enhances efficiency by scavenging electrons, reducing recombination .
Advanced Research Questions
Q. How can Ce-Ti molar ratios be optimized to maximize photocatalytic efficiency?
Experimental designs should vary Ce:Ti ratios (e.g., 0.1–0.5) and use ANOVA to validate statistical significance. Higher Ce content (0.5 Ce-Ti/Cf) increases active sites and charge separation, improving degradation rates by 20–40% compared to lower ratios. F-values > p-values (p < 0.05) confirm model validity .
Q. What kinetic models best describe photocatalytic degradation processes?
The pseudo-second-order model fits degradation kinetics, where:
Here, (rate constant) and (equilibrium capacity) are derived from linear plots (R² > 0.98). H₂O₂ accelerates by 30–50% via electron scavenging .
Q. How to resolve contradictions in photocatalytic efficiency data across studies?
Discrepancies arise from:
Q. What role does H₂O₂ play in enhancing Ce-Ti photocatalysis?
H₂O₂ acts as an electron scavenger:
Q. How to ensure reproducibility in this compound synthesis and testing?
Q. What advanced techniques probe synergistic effects in Ce-Ti composites?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
